Product packaging for Butyryl-L-carnitine(Cat. No.:CAS No. 25576-40-3)

Butyryl-L-carnitine

Cat. No.: B1668139
CAS No.: 25576-40-3
M. Wt: 231.29 g/mol
InChI Key: QWYFHHGCZUCMBN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butyrylcarnitine as a Short-Chain Acylcarnitine

Acylcarnitines are categorized based on the length of the fatty acid chain they carry. Butyrylcarnitine, with its four-carbon butyryl group, is classified as a short-chain acylcarnitine (SCAC). metwarebio.comresearchgate.netdiva-portal.orgnih.gov Short-chain acylcarnitines typically have acyl chains ranging from 2 to 5 carbon atoms. researchgate.netdiva-portal.org This classification is significant because the chain length influences the specific metabolic roles and transport mechanisms of acylcarnitines. metwarebio.com

Contextualization within the Carnitine Pool and Acylcarnitine Biology

The carnitine pool in the body consists of free carnitine and various acylcarnitine esters, including butyrylcarnitine. scispace.comresearchgate.net Carnitine is a vital molecule derived from the amino acids lysine (B10760008) and methionine, primarily known for its role in transporting fatty acids into the mitochondria for beta-oxidation, the process of generating energy from fats. metwarebio.comscispace.comcreative-proteomics.comkhanacademy.org

Acylcarnitines are formed when acyl groups, derived from fatty acids or organic acids, are attached to carnitine via an ester bond. metwarebio.commimedb.orghmdb.calumiprobe.com This conjugation is facilitated by carnitine acyltransferase enzymes. hmdb.ca While long-chain fatty acids require the carnitine shuttle system involving carnitine palmitoyltransferase (CPT) enzymes to cross the mitochondrial membrane, short- and medium-chain fatty acids can diffuse more readily. khanacademy.org However, carnitine still plays a role in the metabolism and transport of shorter-chain fatty acids, particularly in tissues like the heart and skeletal muscle. scispace.com

Butyrylcarnitine, like other acylcarnitines, can serve as a transport vehicle for acyl groups. metwarebio.com It is also understood that acylcarnitines are not merely by-products but can reflect the metabolic state of the mitochondria and influence intracellular coenzyme A (CoA) homeostasis. researchgate.net The ratio of acylcarnitines to free carnitine in the endogenous pool is generally stable, but an imbalance can indicate mitochondrial dysfunction. researchgate.net

Historical Perspectives in Metabolomic Research

The study of acylcarnitines, including butyrylcarnitine, has a history in metabolomic research, particularly in the context of identifying metabolic disorders. Acylcarnitines have historically been used as diagnostic markers for inborn errors of fatty acid oxidation. researchgate.net The advent of techniques like tandem mass spectrometry (MS/MS) has significantly advanced the ability to profile a wide range of acylcarnitines in biological samples, which is crucial for newborn screening and the investigation of metabolic diseases. scispace.comnih.gov

Metabolomics, the comprehensive study of metabolites in biological systems, has increasingly utilized acylcarnitine profiling to understand metabolic changes associated with various conditions, including metabolic, cardiovascular, and neurological disorders. cas.cz Early metabolomic studies confirmed associations between elevated levels of certain metabolites, including short and medium-chain acylcarnitines like butyrylcarnitine, and specific health outcomes. mdpi.com The ability to measure these metabolites globally has made metabolomics a powerful tool for investigating multiple biological processes simultaneously and discovering new biomarkers. mdpi.com

Research findings have indicated that altered concentrations of short-chain acylcarnitines can be present in various genetic and acquired metabolic diseases. diva-portal.org For instance, butyrylcarnitine is known to be elevated in patients with short-chain acyl-CoA dehydrogenase (SCAD) deficiency. mimedb.orghmdb.calumiprobe.com Metabolomic approaches have been employed to differentiate between different clinical phenotypes and to identify potential biomarkers for disease risk and progression. mdpi.comnih.govresearchgate.net

Data from metabolomic studies can provide detailed insights into the levels of butyrylcarnitine in different biological contexts. For example, studies investigating the association between blood metabolites and conditions like head and neck cancer have identified butyrylcarnitine as a metabolite of interest, with genetically predicted higher levels potentially linked to increased risk. nih.govresearchgate.net

Interactive Data Table: Example Metabolite Levels in a Hypothetical Study

MetaboliteConcentration (µM) - Control GroupConcentration (µM) - Study Group
Free Carnitine40.5 ± 5.235.1 ± 4.8
Acetylcarnitine15.3 ± 2.118.9 ± 3.5
Butyrylcarnitine0.8 ± 0.32.5 ± 0.9
Palmitoylcarnitine1.1 ± 0.41.8 ± 0.7

Note: This table presents hypothetical data for illustrative purposes only and does not represent specific research findings cited in the text.

Further detailed research findings on butyrylcarnitine often involve its association with specific metabolic pathway disruptions and its potential as a biomarker in diagnostic screening programs, such as newborn screening for inborn errors of metabolism. lumiprobe.comnih.gov The elevation of butyrylcarnitine (C4) is a primary marker considered in screening for conditions like SCAD deficiency. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO4 B1668139 Butyryl-L-carnitine CAS No. 25576-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYFHHGCZUCMBN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180266
Record name Butyrylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Butyrylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25576-40-3
Record name Butyryl-L-carnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25576-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyrylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025576403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyrylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyrylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Metabolic Pathways and Physiological Roles of Butyrylcarnitine

Butyrylcarnitine in Energy Metabolism

Butyrylcarnitine is a key player in cellular energy production, primarily through its involvement in the metabolism of fatty acids within the mitochondria.

L-carnitine and its acylated esters, such as butyrylcarnitine, are essential for the mitochondrial oxidation of fatty acids. nih.gov The primary function of the carnitine system is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. nih.govcreative-proteomics.com While short-chain fatty acids like butyrate (B1204436) can cross the inner mitochondrial membrane more readily, their activation to butyryl-CoA occurs within the matrix.

Butyrylcarnitine itself is an intermediate in these pathways. It can be formed when the rate of β-oxidation of longer fatty acids produces an excess of short-chain acyl-CoAs like butyryl-CoA, or from the metabolism of certain amino acids. nih.govnih.gov The formation of butyrylcarnitine helps to buffer the intramitochondrial coenzyme A (CoA) pool. By converting butyryl-CoA to butyrylcarnitine, free CoA is regenerated, which is crucial for the continued operation of β-oxidation and the TCA cycle. nih.govnih.gov Elevated levels of butyrylcarnitine in blood can be an indicator of impaired short-chain fatty acid oxidation, as seen in genetic disorders like short-chain acyl-CoA dehydrogenase (SCAD) deficiency. hmdb.caresearchgate.netduke.edu

The metabolism of butyrylcarnitine is centered within the mitochondria, the primary site of cellular energy production. nih.govnih.gov The inner mitochondrial membrane is generally impermeable to acyl-CoA molecules. The carnitine shuttle system, which includes carnitine-acylcarnitine translocase and carnitine acyltransferases, facilitates the transport of acyl groups across this barrier. youtube.comyoutube.com

Butyryl-CoA, the precursor to butyrylcarnitine, is a product of the final cycle of β-oxidation for even-numbered fatty acids and is also generated during the breakdown of some amino acids. nih.gov Inside the mitochondrial matrix, carnitine acyltransferases catalyze the reversible transfer of acyl groups between CoA and carnitine. creative-proteomics.com Butyrylcarnitine can be formed in the matrix and can be transported out to the cytoplasm, effectively managing the levels of butyryl-CoA within the mitochondria. This buffering mechanism is vital for preventing the accumulation of short-chain acyl-CoAs, which can inhibit various metabolic enzymes. nih.gov

Butyrylcarnitine metabolism is directly linked to the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. The TCA cycle is the final common pathway for the oxidation of carbohydrates, fats, and amino acids, generating ATP, the main energy currency of the cell. bevital.nokhanacademy.org

The butyryl group from butyrylcarnitine, in the form of butyryl-CoA, undergoes two further rounds of β-oxidation within the mitochondrial matrix. Each round shortens the acyl chain by two carbons, ultimately yielding two molecules of acetyl-CoA. This acetyl-CoA is the primary substrate that enters the TCA cycle by condensing with oxaloacetate to form citrate. youtube.combevital.no The complete oxidation of these acetyl-CoA molecules in the TCA cycle produces the electron carriers NADH and FADH2, which then fuel the electron transport chain to generate a large amount of ATP. bevital.no Therefore, butyrylcarnitine serves as a precursor for generating acetyl-CoA, directly supplying the TCA cycle with the fuel needed for cellular energy production. nih.gov

Biosynthesis and Catabolism of Butyrylcarnitine

The formation and breakdown of butyrylcarnitine are dynamic processes mediated by specific enzymes that maintain a balance between free L-carnitine and its acylated forms, responding to the metabolic state of the cell.

Butyrylcarnitine is synthesized through the esterification of L-carnitine with a butyryl group derived from butyryl-coenzyme A (butyryl-CoA). nih.gov This reaction is reversible and is catalyzed by carnitine acyltransferases. Specifically, carnitine acetyltransferase (CrAT), which is abundant in mitochondria, has a broad substrate specificity and can efficiently catalyze the transfer of short-chain acyl groups, including the butyryl group, from CoA to carnitine. nih.gov

The reaction is as follows:

Butyryl-CoA + L-carnitine ⇌ Butyrylcarnitine + Coenzyme A

This enzymatic conversion is crucial for managing the intramitochondrial acyl-CoA/CoA ratio. When β-oxidation rates are high, leading to an accumulation of butyryl-CoA, the reaction shifts towards the formation of butyrylcarnitine, which frees up coenzyme A for other metabolic processes. nih.govnih.gov

Table 1: Key Enzyme in Butyrylcarnitine Formation

Enzyme Abbreviation Location Function

The degradation, or catabolism, of butyrylcarnitine is essentially the reverse of its synthesis. It involves the removal of the butyryl group from the carnitine molecule. This process is also catalyzed by carnitine acyltransferases, such as Carnitine Acetyltransferase (CrAT). nih.gov

When the cell requires energy and the levels of butyryl-CoA are low, the equilibrium of the reaction shifts. Butyrylcarnitine is converted back into butyryl-CoA and free L-carnitine. The regenerated butyryl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA for the TCA cycle. youtube.com In some organisms, specific hydrolases or esterases can also cleave the ester bond of short-chain acylcarnitines to release carnitine and the corresponding fatty acid. nih.gov

Table 2: Key Enzyme in Butyrylcarnitine Degradation

Enzyme Abbreviation Location Function

Butyrylcarnitine Transport and Homeostasis

The movement of butyrylcarnitine across cellular membranes is a critical aspect of its physiological role and is mediated by specific transport proteins. The balance of this compound within the body, or homeostasis, is maintained through the coordinated action of these transporters, particularly in the intestine for absorption and in various tissues for uptake and utilization.

Role of Carnitine Transporters (e.g., OCTN2)

The primary transporter responsible for the uptake of L-carnitine and its acyl esters, including butyrylcarnitine, is the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5. solvobiotech.com OCTN2 is a high-affinity, low-capacity, sodium-dependent transporter. nih.govnih.gov This means it can bind and transport butyrylcarnitine even at very low concentrations, but its maximum transport rate is limited.

Research using heterologous expression systems has demonstrated that butyrylcarnitine is a transportable substrate for OCTN2. nih.gov The transport process is electrogenic, meaning it generates an electrical current across the membrane, and is dependent on the presence of sodium ions. nih.govnih.gov The high affinity of OCTN2 for butyrylcarnitine is evidenced by a low Michaelis constant (K₀.₅) of 0.40 ± 0.02 μM. nih.govnih.gov Butyrylcarnitine also acts as an inhibitor of OCTN2-mediated carnitine uptake, with an IC₅₀ value of 1.5 ± 0.3 μM. nih.govnih.gov

OCTN2 is widely expressed in various tissues, including the small intestine, kidney, skeletal muscle, and heart, where it plays a crucial role in carnitine absorption and reabsorption. solvobiotech.comnih.gov Mutations in the SLC22A5 gene that lead to defective OCTN2 function can cause primary carnitine deficiency, a condition with severe clinical consequences due to impaired fatty acid oxidation. nih.gov Furthermore, some studies have linked mutations in the promoter region of OCTN2 to an increased risk of Crohn's disease, suggesting a role for carnitine transport in intestinal health. nih.gov

Role of Amino Acid Transporters (e.g., ATB0,+)

In addition to dedicated carnitine transporters, the amino acid transporter ATB0,+ (SLC6A14) has been identified as a significant contributor to butyrylcarnitine transport. nih.gov Unlike OCTN2, ATB0,+ functions as a low-affinity, high-capacity transporter for butyrylcarnitine. nih.govnih.gov This transporter is driven by the electrochemical gradients of both sodium and chloride ions. nih.govnih.gov

Studies have shown that butyrylcarnitine can inhibit glycine (B1666218) transport mediated by ATB0,+ with an IC₅₀ of 4.6 ± 0.7 mM. nih.gov When expressed in Xenopus laevis oocytes, ATB0,+ mediates sodium-dependent inward currents in the presence of butyrylcarnitine, confirming it as a transportable substrate. nih.govnih.gov The transport kinetics reveal a much lower affinity compared to OCTN2, with a K₀.₅ of 1.4 ± 0.1 mM. nih.govnih.gov

The expression of ATB0,+ is particularly relevant in the context of intestinal inflammation. While OCTN2 expression may be reduced in conditions like inflammatory bowel disease (IBD), the expression of ATB0,+ is markedly upregulated. nih.gov This suggests that ATB0,+ could serve as a compensatory transport mechanism for butyrylcarnitine in inflammatory states, potentially delivering both butyrate and carnitine to inflamed intestinal epithelial cells. nih.gov

TransporterSubstrateTransport CharacteristicsAffinity (K₀.₅ / Kₘ)Inhibitory Concentration (IC₅₀)Ion Dependency
OCTN2ButyrylcarnitineHigh-affinity, low-capacity0.40 ± 0.02 μM1.5 ± 0.3 μM (inhibits carnitine uptake)Na⁺
ATB0,+ButyrylcarnitineLow-affinity, high-capacity1.4 ± 0.1 mM4.6 ± 0.7 mM (inhibits glycine uptake)Na⁺, Cl⁻

Regulation of Intestinal Absorption

The intestinal absorption of butyrylcarnitine is a regulated process primarily governed by the expression and function of OCTN2 and ATB0,+. nih.gov The dual-transporter system ensures efficient absorption across a range of substrate concentrations. At low dietary concentrations, the high-affinity OCTN2 is likely the primary transporter. nih.govnih.gov At higher concentrations, the low-affinity, high-capacity ATB0,+ may play a more significant role. nih.govnih.gov

The regulation of these transporters is a key factor in butyrylcarnitine homeostasis. For instance, in inflammatory bowel disease, the expression of OCTN2 is reportedly reduced, which could impair carnitine and butyrylcarnitine absorption. nih.gov Conversely, the upregulation of ATB0,+ in the same condition could compensate for the reduced OCTN2 function. nih.gov This differential regulation suggests a sophisticated mechanism to maintain carnitine and short-chain fatty acid availability to the intestinal epithelium, particularly under pathological conditions. The bioavailability of dietary L-carnitine is estimated to be between 54-87%, absorbed through both active transport via these transporters and passive diffusion. drugbank.com

Cross-Over Metabolic Pathways and Related Metabolites

Butyrylcarnitine does not exist in metabolic isolation. It intersects with other metabolic pathways and its levels can be influenced by, and in turn influence, the concentrations of other related metabolites.

Butyrylcarnitine and Isobutyrylcarnitine (B1203888) Interplay

Butyrylcarnitine (C4-carnitine) is an isomer of isobutyrylcarnitine. researchgate.net This means they have the same chemical formula but different structural arrangements. This structural similarity makes them difficult to distinguish using standard analytical methods like flow injection tandem mass spectrometry, which is commonly used in newborn screening. nih.gov

The distinction is clinically significant because elevated levels of each isomer can be indicative of different inborn errors of metabolism. researchgate.net

Butyrylcarnitine accumulation is a hallmark of Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) , a disorder of fatty acid β-oxidation. nih.govduke.edu

Isobutyrylcarnitine accumulation is associated with Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) , a defect in the catabolism of the branched-chain amino acid valine. researchgate.netnih.gov

Therefore, an elevated C4-carnitine level in newborn screening presents a diagnostic challenge, requiring further analytical techniques to differentiate between these two conditions and reduce false-positive results. nih.govnih.gov Research has focused on identifying new biomarker ratios to improve the discrimination between SCADD, IBDD, and benign elevations of C4-carnitine. nih.gov

Acylcarnitine IsomerAssociated Metabolic DisorderAffected Metabolic Pathway
ButyrylcarnitineShort-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD)Fatty Acid β-Oxidation
IsobutyrylcarnitineIsobutyryl-CoA Dehydrogenase Deficiency (IBDD)Valine Catabolism

Relationship with Butyrate Metabolism

Butyrylcarnitine is intrinsically linked to the metabolism of butyrate, a short-chain fatty acid. Butyrate is produced in the colon by the bacterial fermentation of dietary fiber and is a crucial energy source for colonocytes. nih.govresearchgate.net It also has anti-inflammatory properties and plays a role in maintaining gut health. nih.gov

Butyrate is transported into intestinal epithelial cells by specific transporters such as the sodium-coupled monocarboxylate transporter 1 (SMCT1) and the monocarboxylate transporter 1 (MCT1). nih.gov Within the mitochondria of colonocytes, butyrate undergoes β-oxidation to produce acetyl-CoA, which then enters the Krebs cycle for energy production. researchgate.net

Butyrylcarnitine can be considered a prodrug of both butyrate and carnitine. nih.gov Upon entering a cell, it can be hydrolyzed to release carnitine and butyrate. This is particularly relevant in the context of inflammatory bowel disease, where butyrate can exert its anti-inflammatory effects and carnitine is essential for fatty acid metabolism, which may be impaired. nih.gov The transport of excess acetyl-CoA, a product of butyrate oxidation, out of the mitochondria is facilitated by carnitine, highlighting the interconnectedness of these metabolic pathways. researchgate.net

Butyrylcarnitine As a Biomarker in Disease Pathogenesis and Prognosis

Inborn Errors of Metabolism and Butyrylcarnitine Elevation

Several inborn errors of metabolism are characterized by the abnormal accumulation of butyrylcarnitine. These disorders typically involve enzymatic defects that lead to a bottleneck in a metabolic pathway, causing the buildup of upstream metabolites. The measurement of butyrylcarnitine, often as part of a broader acylcarnitine profile analysis through tandem mass spectrometry, is a cornerstone of newborn screening programs worldwide, facilitating early detection and intervention.

Short-chain acyl-CoA dehydrogenase deficiency (SCADD) is an autosomal recessive disorder of mitochondrial fatty acid β-oxidation. nih.gov The deficiency of the SCAD enzyme impairs the breakdown of short-chain fatty acids, leading to the accumulation of butyryl-CoA. mhmedical.com

Elevated concentration of butyrylcarnitine (C4-carnitine) in plasma is a primary biochemical hallmark of SCADD. nih.govnih.gov Newborn screening programs utilize tandem mass spectrometry to detect this elevation in dried blood spots. researchgate.net The accumulation of butyryl-CoA, the substrate for the deficient SCAD enzyme, results in its conversion to butyrylcarnitine. mhmedical.com However, it is important to note that elevated butyrylcarnitine is not exclusive to SCADD and can be a feature of other metabolic conditions, necessitating further diagnostic evaluation. nih.gov

Table 1: Key Biochemical Markers in SCADD

MetaboliteSample TypeFindingSignificance
Butyrylcarnitine (C4)Plasma/Dried Blood SpotIncreasedPrimary screening marker for SCADD. nih.gov
Ethylmalonic Acid (EMA)UrineIncreasedA key confirmatory marker for SCADD. researchgate.net
ButyrylglycineUrineIncreasedA derivative of butyryl-CoA, supports the diagnosis. mhmedical.com
Methylsuccinic AcidUrineIncreasedAnother metabolite derived from excess butyryl-CoA. researchgate.net

A critical step in the diagnostic process following the detection of elevated C4-carnitine is to differentiate SCADD from Isobutyryl-CoA Dehydrogenase Deficiency (IBDD). researchgate.net Both conditions present with elevated levels of C4-carnitine, as mass spectrometry does not distinguish between the isomers butyrylcarnitine and isobutyrylcarnitine (B1203888). mdpi.comnih.gov The differentiation relies on the analysis of other specific metabolites. In SCADD, urine organic acid analysis will show increased levels of ethylmalonic acid. texas.gov Conversely, in IBDD, the characteristic finding is an elevation of isobutyrylglycine in the urine. nih.gov

Beyond butyrylcarnitine, a key biochemical signature of SCADD is the increased urinary excretion of ethylmalonic acid (EMA). nih.govresearchgate.net The accumulation of butyryl-CoA in SCADD leads to its alternative metabolism, resulting in the formation of EMA. nih.gov The presence of elevated EMA in urine is a strong indicator of SCADD and is used as a confirmatory finding. nih.gov In some cases, methylsuccinic acid may also be elevated. researchgate.net The combination of elevated plasma butyrylcarnitine and urinary ethylmalonic acid provides a more specific diagnosis of SCADD. nih.gov

Isobutyryl-CoA dehydrogenase deficiency (IBDD) is a rare autosomal recessive disorder affecting the catabolism of the branched-chain amino acid valine. nih.govfrontiersin.org It is caused by mutations in the ACAD8 gene, leading to a deficiency of the isobutyryl-CoA dehydrogenase enzyme. frontiersin.org

Similar to SCADD, the primary marker for IBDD in newborn screening is an elevated level of C4-carnitine, which in this case represents isobutyrylcarnitine. nih.govsdu.dk The enzymatic block in the valine degradation pathway leads to the accumulation of isobutyryl-CoA, which is then conjugated with carnitine to form isobutyrylcarnitine. nih.gov While most individuals identified through newborn screening remain asymptomatic, some may exhibit clinical symptoms. frontiersin.org The definitive diagnosis of IBDD requires further biochemical testing, such as urine organic acid analysis to detect isobutyrylglycine, and can be confirmed by molecular genetic testing of the ACAD8 gene. nih.gov

Table 2: Differential Diagnosis of Elevated C4-Carnitine

ConditionPrimary Marker (Blood)Key Differentiating Marker (Urine)Affected Pathway
Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD)Butyrylcarnitine (C4)Ethylmalonic AcidFatty Acid β-oxidation
Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)Isobutyrylcarnitine (C4)IsobutyrylglycineValine Catabolism

Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)

Distinguishing IBDD from SCADD

Butyrylcarnitine (C4) is a primary biomarker for certain inherited metabolic disorders, but its elevation alone can present a diagnostic challenge, particularly in distinguishing between Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) and Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD). nih.govresearchgate.net Both are rare autosomal recessive genetic disorders, and while many individuals identified through newborn screening may remain asymptomatic, the biochemical similarity necessitates further investigation to avoid false positives and provide an accurate diagnosis. nih.govresearchgate.net

IBDD is a defect in the catabolism of the amino acid valine, while SCADD is a fatty acid oxidation disorder resulting from a deficiency of the short-chain acyl-CoA dehydrogenase (SCAD) enzyme. nih.gov The challenge in differentiation arises because both conditions can lead to an accumulation of C4-carnitine. researchgate.net To address this, research has focused on identifying secondary biomarkers and new metabolite ratios to improve the specificity of newborn screening. nih.govnih.gov

One study investigated the acylcarnitine profiles of 121 newborns with elevated C4 levels and identified seven new biomarker ratios that were robust in discriminating between false positives, IBDD, and SCADD patients. nih.govnih.gov These ratios include C4/C0 (free carnitine), C4/C5 (isovalerylcarnitine), C4/C5DC\C6OH (glutarylcarnitine\3-hydroxy-hexanoylcarnitine), C4/C6 (hexanoylcarnitine), C4/C8 (octanoylcarnitine), C4/C14:1 (tetradecenoylcarnitine), and C4/C16:1 (hexadecenoylcarnitine). nih.gov The use of these ratios has been shown to improve the positive predictive value and reduce the false-positive rate in newborn screening programs. nih.govnih.gov

While initial screening by tandem mass spectrometry can identify elevated C4 levels, it does not separate the isomers butyrylcarnitine and isobutyrylcarnitine. nih.gov Therefore, second-tier testing, such as urine organic acid analysis for ethylmalonic acid and isobutyrylglycine, is often employed for differential diagnosis. nih.govresearchgate.net Furthermore, advanced methods like UPLC-MS/MS have been developed for the simultaneous quantification of isobutyrylcarnitine and butyrylcarnitine to provide a more rapid and clear distinction between the two disorders. nih.gov

Biochemical Markers for Distinguishing IBDD and SCADD
MarkerIBDDSCADDSignificance
Primary MarkerElevated C4 (isobutyrylcarnitine)Elevated C4 (butyrylcarnitine)Initial screening marker, but not specific.
Secondary Urine MarkersIsobutyrylglycineEthylmalonic acidHelps in differential diagnosis.
Acylcarnitine RatiosDistinct patterns of C4/C5, C4/C8, etc.Distinct patterns of C4/C5, C4/C8, etc.Improves diagnostic accuracy and reduces false positives.

Glutaric Acidemia Type II (GA2)

Glutaric Acidemia Type II (GA2), also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), is an autosomal recessive inborn error of metabolism that affects both fatty acid and amino acid oxidation. nih.govfrontiersin.org This disorder is caused by defects in either the electron transfer flavoprotein (ETF) or ETF dehydrogenase (ETFDH). nih.gov

A characteristic finding in the biochemical profile of individuals with GA2 is the elevation of multiple acylcarnitines. nih.gov Among these, butyrylcarnitine (C4) levels are often extremely high. nih.gov In addition to elevated C4, the acylcarnitine profile in GA2 typically shows increased levels of C5 (isovalerylcarnitine), C6 (hexanoylcarnitine), C8 (octanoylcarnitine), C10 (decanoylcarnitine), C14 (tetradecanoylcarnitine), and C5-DC (glutarylcarnitine). nih.gov

The diagnosis of GA2 is often made through expanded newborn screening, where the characteristic pattern of elevated acylcarnitines is detected. nih.gov Confirmatory testing involves urinary organic acid analysis, which reveals significantly high levels of glutaric acid, along with other organic acids such as lactic acid, adipic acid, 5-hydroxyhexanoic acid, 2-hydroxyglutaric acid, and suberic acid. nih.gov The clinical presentation of GA2 can be severe, with neonatal-onset forms leading to respiratory failure, cardiomyopathy, hypotonia, and metabolic acidosis. nih.gov

Ethylmalonic Encephalopathy (EE)

Ethylmalonic Encephalopathy (EE) is a rare and severe autosomal recessive inborn error of metabolism. nih.gov It is characterized by a unique combination of clinical and biochemical features, affecting the brain, gastrointestinal system, and peripheral blood vessels. nih.gov The underlying cause of EE is mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase. medlink.com

Biochemically, EE is marked by a significant increase in the urinary excretion of ethylmalonic acid, isobutyrylglycine, 2-methylbutyrylglycine, and isovalerylglycine. nih.gov A key finding in the acylcarnitine analysis of dried blood spots from individuals with EE is an elevated level of butyrylcarnitine. nih.gov The persistent increase of plasma butyryl/isobutyrylcarnitine concentrations is a notable marker for this condition. nih.govau.dk

The biochemical profile of elevated butyrylcarnitine and urinary ethylmalonic acid in EE can sometimes overlap with that of Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD), making it a differential diagnosis. researchgate.net However, the clinical presentation of EE, which includes psychomotor retardation, chronic diarrhea, and relapsing petechiae, along with specific neuroradiological findings, helps to distinguish it from SCADD. nih.gov Molecular genetic testing for mutations in the ETHE1 gene confirms the diagnosis of EE. nih.gov

Other Inherited Metabolic Disorders Indicating Butyrylcarnitine Alteration

Besides IBDD, SCADD, GA2, and EE, alterations in butyrylcarnitine levels can be indicative of other inherited metabolic disorders. One such condition is Medium/short-chain hydroxyacyl-CoA dehydrogenase deficiency (M/SCHAD) . In this disorder, the acylcarnitine profile is characterized by an elevated level of C4-OH (3-OH-iso-/butyrylcarnitine). health.state.mn.us M/SCHAD is a disorder of fatty acid oxidation where an enzyme required to break down fats for energy is deficient. health.state.mn.us While many children with this disorder may never exhibit symptoms, some can present with lethargy, vomiting, and hypoglycemia. health.state.mn.us

The elevation of specific acylcarnitine species, including isomers of butyrylcarnitine, is a hallmark of various inborn errors of metabolism. nih.gov The analysis of acylcarnitine profiles is a crucial tool in newborn screening and the diagnosis of these disorders, with the pattern of accumulation providing clues to the underlying enzymatic defect. nih.gov

Butyrylcarnitine in Cardiovascular Diseases

Heart Failure Diagnosis and Prognosis

Recent research has explored the role of acylcarnitines, including butyrylcarnitine, as potential biomarkers in the diagnosis and prognosis of heart failure. mdpi.com Heart failure is associated with perturbations in fatty acid metabolism, and the profile of circulating carnitines may reflect these metabolic changes. mdpi.com

A study investigating the serum carnitine profiles in patients with heart failure (both ischemic and non-ischemic) found that all 25 measured carnitines were increased in heart failure patients compared to controls. mdpi.com Specifically, 20 acylcarnitines were independently associated with a diagnosis of heart failure. mdpi.com This suggests that a broader assessment of acylcarnitine profiles could have diagnostic value.

Associations with Left Ventricular Diastolic Function

Diastolic dysfunction, an impairment of the heart's ability to relax and fill with blood, is a key precursor to heart failure with preserved ejection fraction. nih.gov Understanding the metabolic signatures associated with diastolic dysfunction could provide insights into its pathogenesis and identify potential biomarkers.

A metabolomics study involving 1,050 participants from the Bogalusa Heart Study investigated the association between a wide range of serum metabolites and echocardiographic measures of left ventricular diastolic function. nih.govsemanticscholar.org The study identified several novel associations, including a significant link between butyrylcarnitine and isovolumic relaxation time (IVRT). nih.govsemanticscholar.org IVRT is a key echocardiographic parameter that reflects the duration of early diastolic relaxation of the left ventricle. nih.gov

The study found that higher levels of butyrylcarnitine were significantly associated with a longer IVRT (B=3.18; P=2.10×10−6). nih.gov This finding suggests that alterations in fatty acid metabolism, as reflected by butyrylcarnitine levels, may be implicated in the early stages of diastolic dysfunction. semanticscholar.org

Association of Butyrylcarnitine with Left Ventricular Diastolic Function
MetaboliteEchocardiographic ParameterAssociationStatistical Significance
ButyrylcarnitineIsovolumic Relaxation Time (IVRT)Positive (longer IVRT)P = 2.10×10−6

Mitochondrial Impairment in Cardiac Pathophysiology

Butyrylcarnitine, as a short-chain acylcarnitine, is increasingly recognized for its association with mitochondrial dysfunction in the context of cardiac diseases. The carnitine system is fundamental for transporting fatty acids into the mitochondria for β-oxidation, the primary energy source for the heart. nih.gov Disruption in this process can lead to mitochondrial impairment. nih.gov Elevated levels of circulating acylcarnitines, including butyrylcarnitine, are considered biomarkers that reflect an imbalance between fatty acid and glucose oxidation within the mitochondria. researchgate.net

In patients with coronary artery disease (CAD), a condition often characterized by mitochondrial imbalance, levels of various acylcarnitines are frequently elevated. researchgate.netnih.gov Research has specifically shown that short-chain acylcarnitines, such as butyrylcarnitine (C4), are elevated in patients with more severe coronary artery calcification and reduced left ventricular ejection fraction (LVEF), indicating a link to decreased systolic function. mdpi.com The accumulation of these metabolites suggests incomplete or inefficient fatty acid oxidation, a hallmark of mitochondrial dysfunction in the failing heart. nih.gov This metabolic disarray contributes to the pathophysiology of heart conditions, and the measurement of butyrylcarnitine may serve as a valuable indicator of metabolic distress in cardiac tissue.

Butyrylcarnitine in Renal Dysfunction

The role of butyrylcarnitine in renal dysfunction is a significant area of clinical research, particularly as a biomarker for Chronic Kidney Disease (CKD). The kidneys play a crucial role in the biosynthesis and homeostasis of carnitine and its esters. researchgate.netnih.gov In states of renal impairment, the metabolism and clearance of acylcarnitines are disrupted, leading to their accumulation in the blood. mdpi.com

Chronic Kidney Disease (CKD) Diagnosis, particularly in pediatric patients

Butyrylcarnitine has emerged as a promising biomarker for the diagnosis of CKD, especially within the pediatric population where early and accurate detection is critical to prevent severe outcomes like growth retardation and cardiovascular complications. nih.govnih.gov Traditional diagnostic methods based on glomerular filtration rate have limitations, particularly in the early stages of the disease. nih.gov A comprehensive targeted metabolomics study involving 67 children with CKD and 45 healthy children identified n-butyrylcarnitine (nC4) as a key metabolite with statistically significant differences in concentration between the two groups. nih.govnih.gov This highlights its potential to aid in the diagnosis of CKD in children, where causes often differ from adults, with congenital anomalies and hereditary nephropathies being more prevalent. nih.gov

Butyrylcarnitine as an Early Stage Biomarker for CKD

The utility of butyrylcarnitine is particularly pronounced in identifying the early stages of CKD. nih.gov Studies have shown that conventional markers like creatinine are less reliable for early diagnosis. nih.govmedscape.com In a study of pediatric patients, a model combining n-butyrylcarnitine with other biomarkers (creatinine, citrulline, and symmetric dimethylarginine) demonstrated a high predictive ability for CKD, with an Area Under the Curve (AUC) of 0.909. nih.govnih.gov Crucially, for early-stage CKD pediatric patients, this combined model achieved an AUC of 0.831, significantly improving the diagnostic reliability over creatinine alone. nih.govnih.gov Another study focusing on Chinese elders also identified butyrylcarnitine as one of six key metabolite indicators with potential predictive value for CKD, further supporting its role as an early-stage biomarker. nih.gov

Diagnostic Potential of Butyrylcarnitine in Chronic Kidney Disease
Patient GroupBiomarker ModelPerformance Metric (AUC)Reference
Pediatric CKD vs. Healthy ControlsnC4, Creatinine, Citrulline, SDMA0.909 nih.govnih.gov
Early-Stage Pediatric CKD vs. Healthy ControlsnC4, Creatinine, Citrulline, SDMA0.831 nih.govnih.gov
Adult Renal Dysfunction vs. Healthy ControlsButyrylcarnitine, Creatinine, L-proline, Citrulline, 1-methylhistidine, Valerylcarnitine0.86 nih.gov

Accumulation due to Decreased Renal Clearance

The elevated plasma levels of butyrylcarnitine in CKD patients are largely attributed to impaired renal function. A key finding is that the accumulation of acylcarnitines in the plasma is a direct consequence of decreased renal clearance of the esterified carnitine fraction in patients not undergoing hemodialysis. nih.gov As kidney function deteriorates, the ability to excrete these metabolites is compromised, leading to their buildup in the bloodstream. mdpi.com This is a feature of altered L-carnitine homeostasis in kidney disease, where impaired excretion of acylcarnitine is a central issue. mdpi.com

Butyrylcarnitine in Cancer Research

Metabolomics research has identified butyrylcarnitine as a metabolite of interest in oncology. As an intermediate in cellular metabolism, its levels can reflect metabolic reprogramming, a hallmark of cancer. nih.gov It is postulated that higher levels of certain acylcarnitines may indicate increased rates of mitochondrial fatty acid oxidation, a process that can fuel the growth of cancer cells. nih.gov

Association with Breast Cancer Risk and Progression

Specific research has linked elevated levels of butyrylcarnitine to an increased risk of breast cancer. A large retrospective case-control study involving 991 female breast cancer cases and 991 matched controls found that higher butyrylcarnitine (C4) levels were associated with increased odds of developing the disease. nih.govdntb.gov.uadoaj.org After adjusting for covariates, each standard deviation increase in butyrylcarnitine was associated with a notable increase in breast cancer risk. nih.gov This positive association suggests that the metabolic pathways involving butyrylcarnitine, possibly related to fueling cancer growth through fatty acid oxidation, could play a role in breast cancer etiology. nih.govresearchgate.net These findings position butyrylcarnitine as a potential risk factor and a biomarker for breast cancer. researchgate.net

Association of Butyrylcarnitine (C4) with Breast Cancer Risk
Study PopulationFindingOdds Ratio (OR) per 1-SD Increase95% Confidence Interval (CI)Reference
991 Breast Cancer Cases vs. 991 ControlsHigher C4 levels associated with increased risk1.121.02 - 1.23 nih.govresearchgate.net

Causal Association with Head and Neck Cancer (HNC) Risk

Recent research has identified a potential causal link between elevated levels of butyrylcarnitine and an increased risk of developing Head and Neck Cancer (HNC). nih.gov Through a Mendelian randomization (MR) approach, which utilizes genetic variants to infer causal relationships, butyrylcarnitine was the sole metabolite out of 258 analyzed to show a significant causal association with HNC risk after statistical correction. nih.gov

Genetically predicted higher levels of butyrylcarnitine were found to be positively associated with an increased risk for HNC. nih.gov The robustness of this finding was confirmed through multiple sensitivity analyses, which found no evidence of directional pleiotropy, a type of bias that can affect Mendelian randomization studies. nih.gov This genetic epidemiological framework suggests that butyrylcarnitine may not just be a biomarker but could also be a causal mediator in the pathogenesis of HNC. nih.gov While previous case-control studies had noted associations between circulating butyrylcarnitine and other cancers like breast cancer, they were unable to establish causality. researchgate.net The MR analysis provides stronger evidence for a direct role in HNC. nih.gov

Analysis MethodOdds Ratio (OR)95% Confidence Interval (CI)P-value
Inverse-Variance-Weighted MR2.4701.530–3.987<0.001
Weighted Median2.4671.287–4.7280.007

Table 1: Mendelian Randomization analysis showing the causal association between genetically predicted higher levels of butyrylcarnitine and the risk of Head and Neck Cancer (HNC). nih.gov

Butyrylcarnitine and Cell Proliferation, Migration, and Invasion in Oncogenesis

Beyond its association with cancer risk, in vitro studies have demonstrated that butyrylcarnitine actively promotes key processes involved in cancer progression. nih.govresearchgate.net Experiments using the HN30 head and neck cancer cell line showed that treatment with butyrylcarnitine significantly enhanced cell proliferation, migration, and invasion. nih.govresearchgate.net

The proliferative effect of butyrylcarnitine was found to be both dose- and time-dependent. researchgate.net A concentration of 100 µM was identified as optimal for promoting cell viability. researchgate.net At this concentration, the growth rate of butyrylcarnitine-treated cells was significantly higher than that of untreated control cells at 72 and 96 hours post-treatment. researchgate.net

Furthermore, butyrylcarnitine was shown to enhance the migratory and invasive capabilities of HNC cells. Wound-healing assays revealed that treated cells closed an artificial "wound" gap more rapidly, and Transwell assays confirmed an increased capacity for both migration (movement through a porous membrane) and invasion (movement through a Matrigel-coated membrane, simulating extracellular matrix). researchgate.net These findings suggest that butyrylcarnitine may function as a potent modulator of cellular behaviors that contribute to tumor growth and metastasis. researchgate.net

Cellular ProcessAssay UsedOutcome of Butyrylcarnitine TreatmentLevel of Significance (P-value)
ProliferationColony FormationSignificantly promoted cell proliferation<0.05
MigrationWound-HealingEnhanced ability to close wound gap<0.001
MigrationTranswell MigrationSignificantly increased migratory capacity<0.05
InvasionTranswell Invasion (with Matrigel)Enhanced invasive potential<0.01

Table 2: Summary of in vitro effects of butyrylcarnitine on HN30 Head and Neck Cancer cells. researchgate.net

Butyrylcarnitine in Inflammatory Conditions

Inflammatory Bowel Disease (IBD) and Crohn's Disease

The role of carnitines, including butyrylcarnitine, in inflammatory bowel disease (IBD) is an area of growing interest. mdedge.com Research suggests a link between mutations in genes for the carnitine transporters OCTN1 (SLC22A4) and OCTN2 (SLC22A5) and an increased risk for Crohn's disease, a major form of IBD. nih.gov This implies that impaired carnitine transport and subsequent carnitine deficiency in intestinal epithelial cells could contribute to the pathology of IBD. nih.gov Fecal levels of acylcarnitines have been found to be elevated in patients with IBD, particularly during periods of gut microbiota imbalance (dysbiosis). mdedge.com This increase may be driven by higher delivery of acylcarnitines into the gut and reduced mitochondrial function in the colon's epithelial lining. mdedge.com

Familial Mediterranean Fever (FMF) and Acylcarnitine Profiles

Familial Mediterranean Fever (FMF) is a hereditary autoinflammatory disease. nih.gov Studies investigating the metabolic profiles of FMF patients have revealed distinct alterations in acylcarnitine levels compared to healthy individuals. nih.govnih.gov In a study of 205 FMF patients, levels of butyrylcarnitine (C4) were found to be significantly decreased compared to a control group of 50 healthy subjects. nih.govnih.gov This was part of a broader pattern of altered acylcarnitine profiles, where levels of free carnitine were higher, but many short- and medium-chain acylcarnitines were lower in FMF patients. nih.govnih.gov These findings suggest a potential underlying disruption of mitochondrial energy metabolism and carnitine utilization in individuals with FMF. nih.gov

Acylcarnitine SpeciesAbbreviationChange in FMF Patients vs. Controls
Free CarnitineFCIncreased
AcetylcarnitineC2Decreased
PropionylcarnitineC3Decreased
ButyrylcarnitineC4Decreased
3-Hydroxy butyrylcarnitineC4-OHDecreased
MethylmalonylcarnitineC4DCDecreased
3-hydroxypalmitoylcarnitineC16-OHIncreased
3-Hydroxy octadecanoylcarnitineC18:2-OHIncreased

Table 3: Selected acylcarnitine profile changes observed in patients with Familial Mediterranean Fever (FMF). nih.govnih.gov

Role in Gut Inflammation Mechanisms

Butyrylcarnitine is a unique molecule as it can serve as a delivery vehicle for both butyrate (B1204436) and L-carnitine, both of which have significant roles in gut health and inflammation. nih.govresearchgate.net Butyrate is a short-chain fatty acid (SCFA) and the preferred energy source for colonocytes, the epithelial cells lining the colon. nih.gov It plays a crucial role in maintaining the integrity of the intestinal barrier and modulating immune responses. nih.gov

L-carnitine is essential for the transport of long-chain fatty acids into mitochondria for beta-oxidation, a key energy-producing process. bevital.no A deficiency in carnitine can lead to gut atrophy and inflammation. researchgate.net Butyrylcarnitine itself can be transported into intestinal cells by transporters like ATB(0,+), which is notably upregulated during bowel inflammation. nih.gov This suggests a potential therapeutic application where butyrylcarnitine could effectively deliver both butyrate and carnitine to inflamed intestinal tissue, helping to restore energy metabolism and control inflammation by reducing key inflammatory cytokines. nih.govresearchgate.net

Butyrylcarnitine in Other Metabolic States

Elevated levels of butyrylcarnitine in the blood are a key biomarker used in newborn screening programs to detect certain inborn errors of metabolism. nih.gov Specifically, an increase in butyrylcarnitine (C4) is the primary marker for Short-chain acyl-CoA dehydrogenase deficiency (SCADD), a disorder of fatty acid oxidation, and Isobutyryl-CoA dehydrogenase deficiency (IBDD), a disorder affecting the catabolism of the amino acid valine. nih.govresearchgate.net However, elevated C4 levels are common and can lead to a high number of false positives in screening programs. nih.gov

Beyond these rare genetic disorders, butyrylcarnitine has also been identified as a potential biomarker in other metabolic conditions. The Human Metabolome Database lists butyrylcarnitine as a biomarker for obesity and eosinophilic esophagitis. Its role in these conditions is less well-defined but points to its involvement in broader metabolic pathways related to fatty acid and energy metabolism. cas.cz

Obesity and Incomplete Beta-Oxidation

In obesity, the body's energy balance is disrupted, often leading to an excess of lipids that can overwhelm the metabolic capacity of mitochondria. This can result in incomplete beta-oxidation of fatty acids. Butyrylcarnitine levels are often elevated in this state, signaling a mismatch between the rate of fatty acids entering the mitochondria for oxidation and the capacity of the tricarboxylic acid (TCA) cycle to completely process the resulting acetyl-CoA.

This accumulation of short-chain acylcarnitines like butyrylcarnitine is considered a marker of mitochondrial stress and reduced metabolic flexibility. researchgate.net Studies have shown that profiling acylcarnitines can reveal derangements in fatty acid oxidation in obesity. bohrium.com The buildup suggests that the mitochondrial system is overloaded, leading to the export of incompletely oxidized fatty acid intermediates out of the mitochondria and into the bloodstream as acylcarnitines. nih.gov This process is hypothesized to contribute to the pathophysiology of insulin resistance, a common comorbidity of obesity. nih.gov

ConditionKey Finding related to ButyrylcarnitineImplicationReference
ObesityElevated levels of short-chain acylcarnitines.Indicates impaired fatty acid oxidation and mitochondrial stress. researchgate.net researchgate.net
Insulin Resistance (in Obesity)Accumulation of acylcarnitines suggests inefficient coordination between β-oxidation and the TCA cycle. bohrium.comMay contribute to the molecular pathogenesis of lipotoxicity and insulin resistance. bohrium.comnih.gov bohrium.comnih.gov
High-Fat DietIncreased incomplete fatty acid oxidation leads to an accumulation of acylcarnitines. nih.govReflects a state where fatty acid uptake exceeds the oxidative capacity of the TCA cycle. nih.gov nih.gov
Table 1: Research Findings on Butyrylcarnitine in Obesity and Incomplete Beta-Oxidation.

Type 2 Diabetes Mellitus

Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by insulin resistance and hyperglycemia. asbmb.org Acylcarnitines, including butyrylcarnitine, are recognized as important markers in the context of T2DM, reflecting the underlying metabolic dysregulation. asbmb.org Elevated levels of various acylcarnitines are associated with insulin resistance and are considered a warning sign for the development of T2DM. asbmb.org

Research has specifically identified certain acylcarnitines as predictors of incident prediabetes. nih.govnih.gov For instance, a study identified beta-hydroxy butyryl carnitine (C4-OH), a related short-chain acylcarnitine, as a significant predictor. nih.gov In the context of diabetic complications, specific patterns of acylcarnitines have been associated with diabetic nephropathy. One study grouped butyrylcarnitine into a factor that, when elevated, was associated with higher odds of having diabetic nephropathy in patients with T2DM. nih.gov This suggests that monitoring acylcarnitine profiles could aid in the early identification and management of T2DM and its complications. nih.gov

ConditionKey Finding related to Butyrylcarnitine/Related AcylcarnitinesImplicationReference
Type 2 Diabetes Mellitus (T2DM)Elevated plasma acylcarnitines are associated with diabetic dyslipidemia and insulin resistance. asbmb.orgServes as a warning sign for the development of T2DM. asbmb.org asbmb.org
PrediabetesBeta-hydroxy butyryl carnitine (C4-OH) was identified as a significant predictor of incident prediabetes. nih.govCirculating short-chain acylcarnitines may be sensitive biomarkers for prediabetes risk. nih.govnih.gov nih.govnih.gov
Diabetic NephropathyA factor including butyrylcarnitine was positively associated with the odds of diabetic nephropathy. nih.govAcylcarnitine profiles may help predict the risk of diabetic complications. nih.gov nih.gov
Table 2: Research Findings on Butyrylcarnitine in Type 2 Diabetes Mellitus.

Familial Mediterranean Fever (FMF)

Familial Mediterranean Fever (FMF) is a hereditary autoinflammatory disease characterized by recurrent episodes of fever and inflammation. nih.govmdpi.com Given the inflammatory nature of the disease, researchers have investigated whether energy metabolism, reflected by acylcarnitine profiles, is altered in FMF patients.

A study involving 205 pediatric FMF patients and 50 healthy controls analyzed their acylcarnitine profiles from dried blood samples. nih.govnih.gov The results showed that, compared to the control group, patients with FMF had significantly decreased levels of butyrylcarnitine (C4). nih.govnih.gov This was part of a broader pattern of altered acylcarnitine levels, which also included decreased levels of acetyl-carnitine (C2), propionyl-carnitine (C3), and others, alongside increased levels of free carnitine. nih.govnih.gov The researchers concluded that these results may point to an underlying impairment of peripheral carnitine utilization and mitochondrial energy metabolism in some individuals with FMF. nih.gov However, they did not find evidence of a secondary carnitine deficiency and did not recommend carnitine supplementation for all FMF patients based on these findings. nih.govnih.gov

Study PopulationKey Finding related to Butyrylcarnitine (C4)Other Relevant FindingsConclusion/ImplicationReference
205 FMF patients vs. 50 healthy controlsButyrylcarnitine levels were significantly lower in FMF patients. nih.govnih.govLevels of acetyl-carnitine (C2) and propionyl-carnitine (C3) were also decreased. Total acylcarnitine levels were lower, while free carnitine was higher. nih.govnih.govSuggests a possible impairment of mitochondrial energy metabolism in FMF, but does not support universal carnitine supplementation. nih.govnih.gov nih.govnih.gov
Table 3: Research Findings on Butyrylcarnitine in Familial Mediterranean Fever.

Prediction of Residual Feed Intake (RFI) in Livestock Research

Residual Feed Intake (RFI) is a measure of feed efficiency in livestock, with low-RFI animals being more efficient as they consume less feed for the same amount of weight gain. nih.gov Measuring RFI directly is a difficult and time-consuming process. Therefore, identifying biomarkers that can predict RFI would be highly beneficial for the livestock industry.

Metabolomics studies in Angus bulls have successfully identified serum biomarkers for RFI. nih.govnih.gov In this research, butyrylcarnitine (C4) was identified as a key predictive biomarker. nih.govnih.gov Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a biomarker set including butyrylcarnitine and LysoPC(28:0) was found to have high sensitivity and specificity for distinguishing between high-RFI (less efficient) and low-RFI (more efficient) animals. nih.govnih.gov These findings suggest that a simple blood test measuring metabolites like butyrylcarnitine could be developed to help farmers select more feed-efficient cattle, optimizing production and reducing costs. nih.govnih.gov

LivestockResearch GoalKey Finding related to ButyrylcarnitineSignificanceReference
Young Angus BullsIdentify serum biomarkers to predict Residual Feed Intake (RFI). nih.govnih.govButyrylcarnitine (C4), as part of a biomarker panel, showed high sensitivity and specificity in distinguishing high-RFI from low-RFI animals. nih.govnih.govSuggests potential for a blood test to predict feed efficiency, aiding in selective breeding and optimizing farm production. nih.govnih.gov nih.govnih.gov
Table 4: Research Findings on Butyrylcarnitine in Livestock Research.

Butyrylcarnitine in Neurological Contexts

The brain is highly dependent on a constant energy supply, making it particularly vulnerable to disruptions in mitochondrial function and energy metabolism. nih.gov Acylcarnitines, as intermediates of fatty acid metabolism, are increasingly being studied for their roles in the pathogenesis of neurological disorders.

Ischemic Stroke and Lipid Metabolism Interference

Ischemic stroke occurs when blood flow to the brain is obstructed, leading to a cellular energy crisis. mdpi.com This event triggers significant changes in brain metabolism, including the dysregulation of lipid metabolism. nih.govnih.gov Research has shown that lipid metabolism dysfunction is widely involved in the pathological processes of acute ischemic stroke (AIS). nih.govnih.gov

Studies utilizing lipidomic analyses have identified long-chain acylcarnitines (LCACs) as being dramatically altered in both the ischemic brain tissue and peripheral blood of stroke models and AIS patients. nih.govnih.gov Elevated levels of LCACs were associated with poor outcomes in AIS patients. nih.govnih.gov The accumulation of these acylcarnitines is believed to result from the liberation of free fatty acids from lipid droplets, which are then transported into mitochondria to form LCACs. This process can lead to mitochondrial damage and aggravate neuronal injury. nih.govnih.gov While these studies focused on long-chain acylcarnitines, they highlight the critical role of the carnitine shuttle system and the broader acylcarnitine profile in the pathology of ischemic stroke. mdpi.com Disruptions in this system, which would also affect short-chain acylcarnitines like butyrylcarnitine, are a key feature of the metabolic response to ischemic brain injury.

ConditionKey Finding related to AcylcarnitinesPathological MechanismReference
Acute Ischemic Stroke (AIS)Significant elevation of long-chain acylcarnitines (LCACs) in the ischemic penumbra and peripheral blood. nih.govnih.govAccumulated LCACs induce astrocytic mitochondrial damage, which in turn aggravates neuronal damage. nih.govnih.gov nih.govnih.gov
Ischemic StrokeCauses a significant accumulation of long-chain acylcarnitines, indicating disruptions in the carnitine shuttle system and β-oxidation. mdpi.comCellular energy imbalance from glucose deprivation enhances the role of β-oxidation, but the system becomes overwhelmed. mdpi.com mdpi.com
Table 5: Research Findings on Acylcarnitines in Ischemic Stroke.

Implications in Mitochondrial Dysfunction

Mitochondria are central to cellular energy production, and their dysfunction is a common factor in the pathogenesis of numerous neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. nih.govmdpi.comnih.gov Mitochondrial dysfunction is broadly defined as a reduced capacity for ATP production. mdpi.com

The accumulation of acylcarnitines, including butyrylcarnitine, is a direct indicator of inefficient mitochondrial fatty acid oxidation. This buildup signifies that the rate of fatty acid breakdown exceeds the capacity of the electron transport chain, leading to mitochondrial stress. In the context of neurological disorders, this metabolic inefficiency can exacerbate neuronal damage. For example, research has shown that palmitoyl-L-carnitine, a long-chain acylcarnitine, can induce mitochondrial dysfunction and tau phosphorylation, a key pathological marker in Alzheimer's disease. researchgate.net The accumulation of acylcarnitines reflects a state of metabolic inflexibility that can lead to increased reactive oxygen species (ROS) production and impaired calcium buffering, both of which contribute to neuronal loss in neurodegenerative diseases. nih.gov Therefore, while not a direct cause, an altered butyrylcarnitine level can be a sign of the underlying mitochondrial distress that is a hallmark of many neurological conditions.

ContextRole/Implication of Acylcarnitine AccumulationUnderlying MechanismReference
Neurodegenerative DisordersAcylcarnitine accumulation is a marker of inefficient mitochondrial fatty acid oxidation.Mitochondrial dysfunction leads to reduced ATP production, increased oxidative stress, and impaired cellular homeostasis, contributing to neuronal cell death. mdpi.comnih.gov mdpi.comnih.gov
Alzheimer's Disease (related)Elevated levels of palmitoyl-L-carnitine (a long-chain acylcarnitine) were found to induce mitochondrial dysfunction and tau pathology in neuronal cells. researchgate.netHighlights the link between altered lipid metabolism, mitochondrial health, and key pathological features of neurodegeneration. researchgate.net researchgate.net
Table 6: Implications of Acylcarnitines in Mitochondrial Dysfunction.

Mentioned Chemical Compounds

Compound Name
Acetyl-carnitine (C2)
Acetyl-CoA
Beta-hydroxy butyryl carnitine (C4-OH)
Butyrylcarnitine (C4)
Butyryl-coenzyme A (CoA)
Carnitine
Free Fatty Acids
Glucose
LysoPC(28:0)
Palmitoyl-L-carnitine
Propionyl-carnitine (C3)
Table 7: List of Chemical Compounds Mentioned in the Article.

Mechanistic and Signaling Pathway Studies of Butyrylcarnitine

Cellular and Molecular Mechanisms of Butyrylcarnitine Action

The action of butyrylcarnitine at the cellular level is intrinsically linked to the function of mitochondria. It serves not only as a shuttle molecule for fatty acid metabolism but also as a biomarker and potential modulator of mitochondrial health.

Butyrylcarnitine is a key intermediate in the mitochondrial fatty acid oxidation (FAO) pathway. Its primary role is to facilitate the transport of butyryl-CoA, a short-chain acyl-CoA, across the inner mitochondrial membrane, a process essential for generating energy from fats. The homeostasis of this process is critical, as imbalances can signify underlying metabolic dysfunction.

Elevated levels of butyrylcarnitine are a well-established biomarker for inherited metabolic disorders such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency. In such conditions, a bottleneck in the β-oxidation pathway leads to the accumulation of butyryl-CoA within the mitochondria. researchgate.nethmdb.canih.gov To prevent the toxic effects of this accumulation and to free up the essential cofactor coenzyme A (CoA), the butyryl group is transferred to carnitine, forming butyrylcarnitine. researchgate.net This newly formed butyrylcarnitine is then exported from the mitochondria, acting as a "buffering" system to relieve mitochondrial stress. nih.govaiche.org

The trapping of mitochondrial CoA as acyl-CoAs is detrimental, as it inhibits crucial metabolic enzymes that require a free CoA pool, including the pyruvate dehydrogenase complex which links glycolysis to the Krebs cycle. nih.gov Therefore, the formation and efflux of butyrylcarnitine is a vital mechanism for maintaining mitochondrial homeostasis under conditions of metabolic stress or enzymatic defects. researchgate.net

Table 1: Impact of Acyl-CoA Accumulation on Mitochondrial Processes

Mitochondrial Process/Enzyme Consequence of Acyl-CoA Accumulation Role of Butyrylcarnitine Formation
Pyruvate Dehydrogenase Complex (PDH) Inhibition due to high Acetyl-CoA/CoA ratio Frees CoA, potentially relieving inhibition
Krebs (TCA) Cycle Reduced flux due to lack of free CoA Helps maintain the necessary pool of free CoA
Fatty Acid β-Oxidation Product inhibition of pathway enzymes Removes inhibitory acyl-CoAs from the matrix

| Mitochondrial Respiration | Can become uncoupled or inhibited | Mitigates stress that leads to respiratory dysfunction |

Mitochondrial dysfunction is a primary source of cellular reactive oxygen species (ROS). The same metabolic imbalances that lead to an accumulation of butyrylcarnitine can also trigger oxidative stress. When the fatty acid oxidation pathway is overloaded or impaired, the electron transport chain can become hyper-reduced, leading to the leakage of electrons and the formation of superoxide radicals. nih.gov

Studies on various acylcarnitines have demonstrated a link between their accumulation and increased ROS production. nih.govmdpi.com The buildup of acyl-CoAs and the subsequent disruption of the respiratory chain contribute to this oxidative stress. nih.gov While high levels of butyrylcarnitine are a marker of this pro-oxidant state, the carnitine moiety itself may possess antioxidant properties. L-carnitine supplementation has been shown to reduce levels of oxidative stress markers like malondialdehyde (MDA) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). nih.gov This suggests a dual role for butyrylcarnitine: it is an indicator of mitochondrial stress that generates ROS, while also being part of a carnitine-dependent system that may help mitigate oxidative damage. nih.govmdpi.com

Table 2: Research Findings on Carnitine Derivatives and Oxidative Stress

Carnitine Derivative Model/Study Population Key Findings
L-Carnitine Patients with Coronary Artery Disease Supplementation significantly reduced plasma MDA and increased SOD, CAT, and GPx activities. nih.gov
Acylcarnitines (general) Mouse Oocytes under Oxidative Stress Supplementation had positive effects on mitochondrial activity and counteracted the effects of oxidative stress. mdpi.com

| Long-Chain Acylcarnitines | Ischemia-Reperfusion Models | Implicated in the induction of oxidative stress and mitochondrial ROS accumulation. nih.gov |

Direct evidence linking butyrylcarnitine to the glyoxalase system is not established in current scientific literature. The glyoxalase system is a ubiquitous detoxification pathway that primarily neutralizes methylglyoxal, a cytotoxic byproduct of glycolysis. nih.govmdpi.com

However, butyrylcarnitine plays a crucial and well-defined role in a different, yet vital, detoxification process: the buffering and elimination of excess intramitochondrial acyl groups. As discussed previously, the accumulation of short-chain acyl-CoAs like butyryl-CoA is toxic to the cell. researchgate.net The process of converting these acyl-CoAs to their respective acylcarnitines (e.g., butyrylcarnitine) allows for their safe transport out of the mitochondria and eventually out of the cell for excretion in urine. researchgate.net This "acyl-buffering" function is a critical detoxification mechanism that prevents the shutdown of cellular metabolism and protects mitochondria from damage caused by the accumulation of metabolic intermediates. nih.gov

Butyrylcarnitine Interactions with Signal Transduction Networks

Beyond its direct role in mitochondrial metabolism, the components of butyrylcarnitine—butyrate (B1204436) and carnitine—are known to interact with major signaling pathways that regulate inflammation, cell survival, and protein synthesis.

There is currently no direct research demonstrating the effect of butyrylcarnitine on the PI3K/Akt signaling pathway. However, studies on its constituent molecules and related compounds provide a strong basis for a potential interaction. The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation.

Research has shown that L-carnitine supplementation can activate the PI3K/Akt pathway in the skeletal muscle of rats. nih.govresearchgate.net Furthermore, acetyl-L-carnitine, a closely related short-chain acylcarnitine, has been found to produce antidepressant-like effects that are mediated through the activation of the PI3K/Akt/BDNF signaling pathway. nih.gov These findings suggest that the carnitine moiety of butyrylcarnitine could potentially engage and activate this critical cell survival pathway. It is hypothesized that by supporting mitochondrial function, carnitine and its esters help maintain the energetic status required for robust signaling through pathways like PI3K/Akt, though direct investigation with butyrylcarnitine is needed.

Table 3: Effects of Carnitine and its Derivatives on the PI3K/Akt Pathway

Compound Model System Effect on PI3K/Akt Pathway
L-Carnitine Rat Skeletal Muscle Increased phosphorylation (activation) of Akt1. nih.govresearchgate.net

| Acetyl-L-Carnitine | Mouse Brain (Hippocampus) | Reversed stress-induced downregulation of phosphorylated Akt. nih.gov |

The potential influence of butyrylcarnitine on inflammatory responses is strongly suggested by the well-documented activities of its butyrate component. Butyrate is a short-chain fatty acid known for its potent anti-inflammatory properties, which are primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov

NF-κB is a master transcriptional regulator of inflammation. nih.gov Butyrate has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB into the nucleus. nih.gov This effect is partly due to butyrate's ability to act as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate alters gene expression in a way that suppresses inflammatory responses. nih.gov

As butyrylcarnitine can function as a prodrug that delivers butyrate to cells, it is mechanistically plausible that it exerts anti-inflammatory effects by releasing butyrate, which in turn inhibits the NF-κB pathway. nih.gov This makes butyrylcarnitine a molecule of interest for modulating inflammatory conditions where NF-κB is dysregulated.

Table 4: Mechanistic Effects of Butyrate on the NF-κB Signaling Pathway

Signaling Step Effect of Butyrate Outcome
IκBα Degradation Inhibited NF-κB is retained in the cytoplasm. nih.gov
NF-κB Nuclear Translocation Blocked Prevents binding to DNA promoter regions of pro-inflammatory genes. nih.govresearchgate.net
Histone Deacetylase (HDAC) Activity Inhibited Modulates chromatin structure to suppress inflammatory gene expression. nih.gov

| Pro-inflammatory Gene Expression (e.g., TNF-α, COX-2) | Downregulated | Reduces the production of inflammatory mediators. researchgate.net |

Effects on Nrf2 Pathway

Research into the direct effects of butyrylcarnitine on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is specific to its constituent components, butyrate and L-carnitine. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

Studies on butyrate have demonstrated its role in mitigating oxidative stress by modulating Nrf2 activity. In bovine mammary epithelial cells, sodium butyrate has been shown to exert antioxidant effects by promoting the accumulation of Nrf2 in the nucleus. nih.gov This action is part of a larger signaling cascade involving G-protein-coupled receptor 109A (GPR109A) and AMP-activated protein kinase (AMPK), ultimately leading to an enhanced antioxidant capacity. nih.gov

Similarly, L-carnitine has been evaluated for its antioxidant properties, which are associated with the Nrf2/Keap1 pathway. nih.gov L-carnitine has been found to regulate the activation of this pathway, which can protect against inflammation induced by oxidative stress. nih.gov While these findings relate to butyrate and L-carnitine individually, they suggest a potential mechanism by which butyrylcarnitine could influence cellular redox status.

Modulation of AMPK Signaling

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. The components of butyrylcarnitine, butyrate and carnitine, are known to interact with this signaling pathway.

Butyrate has been shown to activate the AMPK signaling pathway. This activation can occur via the G-protein-coupled receptor GPR109A, which in turn promotes downstream effects such as the nuclear accumulation of Nrf2 and histone acetylation, contributing to its antioxidant effects. nih.gov The activation of AMPK is a key step in shifting cellular processes towards energy production and away from energy consumption. youtube.com

The relationship between L-carnitine and AMPK is complex. Some research indicates that L-carnitine can induce the upregulation of Carnitine Palmitoyltransferase 1 (CPT1), an essential enzyme in fatty acid oxidation, through an AMPK-mediated process. researchgate.net Conversely, other studies have found that various AMPK activators can significantly inhibit the uptake of L-carnitine in skeletal muscle cells, suggesting a more intricate regulatory relationship. researchgate.net

Table 1: Influence of Butyrylcarnitine Components on AMPK Signaling

ComponentEffect on AMPK PathwayDownstream ConsequenceReference
Butyrate Activates AMPK via GPR109APromotes Nrf2 nuclear accumulation and H3K9/14 acetylation nih.gov
L-carnitine Mediates CPT1 upregulationMay enhance fatty acid oxidation researchgate.net
AMPK Activators Inhibit L-carnitine uptakeMay reduce intracellular carnitine pool researchgate.net

Interactions with VEGF/VEGFR2 and CXCL12/CXCR4 Pathways

While direct studies on butyrylcarnitine are limited, research on the related compound acetyl-L-carnitine (ALCAR) provides insight into how acylcarnitines may interact with key pathways involved in angiogenesis and cell migration.

The Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2 are central to angiogenesis. nih.govbio-rad.com The chemokine CXCL12 and its receptor CXCR4 are crucial for cell migration and invasion. nih.govmdpi.com Studies have demonstrated that ALCAR functions as an anti-angiogenic agent by targeting these specific pathways. nih.govuninsubria.it ALCAR has been found to downregulate VEGF, VEGFR2, CXCL12, and CXCR4. nih.govnih.gov This action limits inflammatory angiogenesis by reducing the infiltration of endothelial cells and macrophages. nih.govuninsubria.it These findings on ALCAR suggest that other short-chain acylcarnitines could potentially have similar modulatory effects on these signaling cascades.

Impact on Insulin Signaling Pathways (e.g., PTP1B activation)

Acylcarnitines have been investigated for their role in modulating insulin signaling, with a particular focus on their interaction with Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a well-established negative regulator of the insulin signaling pathway; its inhibition leads to increased insulin sensitivity. nih.govdepymed.com

Research on long-chain acylcarnitines, such as palmitoylcarnitine, has revealed a mechanism for inducing insulin resistance. Palmitoylcarnitine was found to increase the activity of PTP1B. nih.govmerckmillipore.com This activation of PTP1B leads to the dephosphorylation of the insulin receptor at a key tyrosine residue (Tyr1151), which in turn downregulates the insulin signal transduction cascade and limits the cell's response to insulin stimulation. nih.govmerckmillipore.com While this research was conducted on a long-chain acylcarnitine, it highlights a potential mechanism by which other acylcarnitines could influence insulin sensitivity through the modulation of PTP1B activity.

Role as a Ligand for G-Protein-Coupled Receptors (GPR41, GPR43)

Butyrylcarnitine, through its butyrate moiety, is linked to the activation of specific G-protein-coupled receptors (GPCRs) that are sensors for short-chain fatty acids (SCFAs). GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2) are activated by SCFAs such as acetate, propionate, and butyrate. nih.govmdpi.comnih.govresearchgate.net

These receptors exhibit different ligand specificities:

GPR41 is primarily activated by propionate and butyrate. mdpi.com

GPR43 is preferentially activated by acetate and propionate. mdpi.com

The activation of these receptors by butyrate initiates downstream signaling cascades. GPR41 typically couples to Gi/Go proteins, while GPR43 can act via both Gq/11 and Gi/Go proteins. nih.govmdpi.com These receptors are expressed in various tissues, including adipose tissue and immune cells, and are implicated in metabolic and inflammatory processes. nih.govresearchgate.net The role of butyrate as a key ligand for GPR41 suggests a direct signaling role for the butyryl group of butyrylcarnitine, should it become available for receptor binding.

Table 2: Ligand Specificity of SCFA Receptors

ReceptorPrimary LigandsSignaling PathwayReference
GPR41 (FFAR3) Propionate, ButyrateCouples to Gi/Go protein mdpi.com
GPR43 (FFAR2) Acetate, PropionateActs via Gq/11 and Gi/Go proteins mdpi.com

Epigenetic Regulation Mediated by Butyrylcarnitine

The potential for butyrylcarnitine to mediate epigenetic regulation stems primarily from the well-documented activities of its butyrate component. Butyrate is a known epigenetic modulator that functions as a histone deacetylase (HDAC) inhibitor. nih.gov By inhibiting HDACs, butyrate influences chromatin structure and gene expression without altering the underlying DNA sequence. nih.gov

This inhibition of HDACs leads to an increase in histone acetylation, a key epigenetic mark associated with transcriptional activation. Specifically, butyrate has been shown to promote H3K9/14 acetylation (acetylation of lysines 9 and 14 on histone H3). nih.gov This mechanism underlies many of butyrate's biological effects, including its anti-inflammatory activities, regulation of immune cell function, and its potential as a therapeutic agent for certain inherited disorders by modulating gene expression. nih.gov Furthermore, the carnitine component is linked to epigenetic processes through the biosynthesis of carnitine from trimethyllysine, a product derived from the breakdown of proteins like histones that have undergone methylation. nottingham.ac.uk

Endocrine System Modulation by Butyrylcarnitine

Butyrylcarnitine is positioned at the intersection of fatty acid metabolism and endocrine signaling. The carnitine system, including various acylcarnitines, plays a crucial role in cellular energy metabolism, which is tightly regulated by the endocrine system.

Hypothalamic carnitine metabolism, in particular, has been identified as a novel mechanism for integrating feedback from both nutrients and metabolic hormones such as insulin, leptin, and ghrelin to maintain energy homeostasis. nih.govresearchgate.net The activity of carnitine palmitoyltransferase (CPT1), the rate-limiting enzyme for fatty acid entry into mitochondria, is a critical control point that is influenced by hormonal signals. nih.gov

Furthermore, the transport and metabolism of carnitine and acylcarnitines can be modulated by various hormones. For instance, thyroid hormones have been shown to affect the activity of the carnitine/acylcarnitine transporter in heart mitochondria. mdpi.com The carnitine system is also involved in insulin secretion responses in pancreatic islets. mdpi.com This body of evidence suggests that butyrylcarnitine, as an active component of the acylcarnitine pool, is subject to endocrine regulation and may also participate in modulating hormonal signaling related to energy balance.

Neuromodulatory Aspects of Butyrylcarnitine

Butyrylcarnitine, an acylcarnitine involved in fatty acid metabolism, is increasingly recognized for its potential influence on neurological function. While research into its specific neuromodulatory role is still developing, several studies have begun to elucidate its connection to cognitive processes and underlying signaling pathways. Acylcarnitines, as a class, are known to be crucial for brain health, contributing to neuroprotection, lipid synthesis, membrane stability, mitochondrial function, antioxidant activity, and cholinergic neurotransmission. researchgate.net

Emerging evidence from genetic studies suggests a causal link between circulating levels of butyrylcarnitine and cognitive outcomes. nih.gov A two-sample Mendelian randomization study identified that genetically predicted lower levels of butyrylcarnitine are associated with adverse neurocognitive effects. nih.govnih.gov Specifically, a significant negative correlation was found between lower butyrylcarnitine levels and performance on tests of cognitive function and intelligence. nih.gov However, these studies did not find a discernible causal link between butyrylcarnitine levels and the incidence of dementia or significant changes in brain structure. nih.gov

The precise mechanisms through which butyrylcarnitine exerts these neuromodulatory effects are a subject of ongoing investigation. One potential pathway involves its fundamental role in cellular energy metabolism. Acylcarnitines facilitate the transport of fatty acids into the mitochondrial matrix for β-oxidation, a key process for generating ATP. nih.govmdpi.com Mitochondrial dysfunction is a known factor in various brain pathologies, and by supporting energy supply, butyrylcarnitine may help maintain neuronal health and function. researchgate.net

Furthermore, research suggests butyrylcarnitine may be involved in specific signaling pathways related to brain plasticity. For instance, a longitudinal aging cohort study identified butyrylcarnitine as a dietary-related metabolite that modulates hippocampal neuronal differentiation. nih.gov The hippocampus is a critical brain region for learning and memory, and its neurogenesis is a key aspect of brain plasticity. Additionally, multi-omics analyses have implicated butyrylcarnitine levels in signaling pathways associated with sleep-disordered breathing, which in turn are linked to cognitive function. nih.gov While the broader family of acylcarnitines has established roles in enhancing cholinergic neurotransmission and modulating genes and proteins within the brain, further research is needed to specifically delineate the neuromodulatory pathways of butyrylcarnitine. researchgate.netnih.gov

Detailed findings from a Mendelian randomization study investigating the causal relationship between butyrylcarnitine levels and neurocognitive outcomes are presented below.

Table 1: Genetically Predicted Impact of Decreased Butyrylcarnitine Levels on Cognitive Outcomes

Outcome Unit Beta (95% CI) Odds Ratio (95% CI) p-value Source
Cognitive Function Standardized scores -0.17 (-0.3 to -0.05) 0.84 (0.74 to 0.95) 0.01 nih.gov

Genetic Underpinnings of Butyrylcarnitine Metabolism

Genetic Determinants of Butyrylcarnitine Levels

The levels of butyrylcarnitine are primarily dictated by the efficacy of enzymes involved in the beta-oxidation of short-chain fatty acids. Genetic alterations in the genes encoding these enzymes are the most direct and significant cause of elevated butyrylcarnitine.

The acyl-CoA dehydrogenase short-chain (ACADS) gene provides the blueprint for the short-chain acyl-CoA dehydrogenase (SCAD) enzyme, which is crucial for the breakdown of short-chain fatty acids. Mutations in this gene can lead to SCAD deficiency, a condition biochemically characterized by elevated levels of butyrylcarnitine (C4) and urinary ethylmalonic acid. nih.gov

Two common variants in the ACADS gene, c.511C>T (p.Arg171Trp) and c.625G>A (p.Gly209Ser), are particularly noteworthy. These variants, while leading to a biochemical phenotype of increased butyrylcarnitine, are often considered benign as they are highly prevalent in the general population and most individuals carrying them remain asymptomatic. nih.govnih.gov For this reason, Short-chain acyl-CoA dehydrogenase deficiency (SCADD) is now often viewed as a biochemical phenotype rather than a clinical disease. nih.gov Individuals who are homozygous for one of these variants or compound heterozygous (carrying one of each) can exhibit this biochemical profile. researchgate.net The presence of these variants results in a biochemical phenotype that does not have clinical relevance. nih.gov

Common ACADS Gene Variants Associated with Butyrylcarnitine Levels
VariantAmino Acid ChangedbSNP IDAllele FrequencyClinical Significance
c.511C>Tp.Arg171Trprs18005563-8%Benign/Susceptibility
c.625G>Ap.Gly209Serrs179995822-43%Benign/Susceptibility

The ACAD8 gene encodes the isobutyryl-CoA dehydrogenase (IBD) enzyme, which is involved in the metabolic pathway of the amino acid valine. frontiersin.orgnih.gov Biallelic pathogenic variants in the ACAD8 gene cause a rare autosomal recessive disorder known as isobutyryl-CoA dehydrogenase deficiency (IBDD). frontiersin.orgnih.gov A key biochemical marker for IBDD, detectable through newborn screening, is the elevation of C4-acylcarnitine, which includes both butyrylcarnitine and isobutyrylcarnitine (B1203888). researchgate.netfrontiersin.orgfrontiersin.org

Genetic analysis in individuals with elevated C4-carnitine has identified numerous ACAD8 variants, including many novel mutations, highlighting significant genetic heterogeneity. frontiersin.orgnih.gov While homozygous or compound heterozygous mutations in ACAD8 are known to cause IBDD, some heterozygous carriers have also been observed to have elevated C4-acylcarnitine levels. frontiersin.org

The number of affected alleles in the ACADS or ACAD8 genes has a direct impact on the concentration of butyrylcarnitine. Studies have demonstrated that neonates with biallelic variations in either ACAD8 or ACADS have significantly higher levels of C4-carnitine compared to those with monoallelic variations. nih.gov

In one study, all newborns carrying biallelic variations in either gene showed C4-carnitine levels more than 1.5 times the upper limit of the reference range during initial screening. nih.gov In contrast, only 25% of neonates with a monoallelic ACADS variation exceeded this threshold. nih.gov Furthermore, C4 levels in individuals with biallelic ACAD8 variations were found to be significantly higher than those with biallelic ACADS variations. nih.gov

Impact of Allelic Variation on Butyrylcarnitine (C4) Levels
GenotypeRelative Butyrylcarnitine (C4) LevelPercentage of Cases >1.5x Reference Range
ACAD8 BiallelicSignificantly Higher than ACADS Biallelic100%
ACADS BiallelicSignificantly Higher than ACADS Monoallelic100%
ACADS MonoallelicLower25%

Modifier Genes in Butyrylcarnitine-Related Disorders (e.g., ECHDC1)

Research has suggested that defects in the ECHDC1 gene could play a role in individuals who exhibit high levels of EMA, particularly those who also carry the common ACADS variants. ampliqon.comnih.gov A study identified heterozygous loss-of-function variants in ECHDC1 in individuals who also had ACADS c.625G>A variants and unexplained high EMA levels. ampliqon.comnih.gov Laboratory experiments have shown a synergistic effect, where a reduction in ECHDC1 function combined with homozygosity for the ACADS c.625G>A variant leads to increased cellular excretion of EMA. ampliqon.comnih.gov This indicates that ECHDC1 may act as a modifier gene, exacerbating the biochemical consequences of ACADS variations. ampliqon.com

Single Nucleotide Polymorphisms (SNPs) Associated with Butyrylcarnitine Levels (e.g., rs34673751, rs494632)

Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) that are statistically associated with variations in metabolite levels, including butyrylcarnitine. These associations can point to novel regulatory mechanisms or genetic influences on metabolic pathways.

One notable finding is the exceptionally strong association of the SNP rs494632 with butyrylcarnitine levels, with a reported p-value of 1 x 10⁻²⁰⁰. nih.gov This SNP is one of 17 identified as instrumental variables for butyrylcarnitine in a Mendelian randomization study, with 16 of these SNPs located on chromosome 12, the same chromosome that houses the ACADS gene. nih.gov

There is currently no readily available scientific literature detailing a direct association between the SNP rs34673751 and butyrylcarnitine levels.

Genotype-Phenotype Correlations in Butyrylcarnitine-Associated Conditions

A consistent and predictable relationship between genotype and clinical phenotype in conditions associated with elevated butyrylcarnitine is notably absent. d-nb.info

For SCAD deficiency resulting from ACADS mutations, there are no consistent genotype-phenotype correlations. nih.gov Many individuals, particularly those identified through newborn screening programs with biallelic ACADS variants (including the common benign variants), remain completely asymptomatic throughout their lives. nih.gov This has led to the reclassification of SCADD as primarily a biochemical phenotype rather than a clinical disease. nih.gov

Similarly, for IBDD caused by ACAD8 variants, there is a marked phenotypic variability. frontiersin.org While some individuals may present with symptoms such as poor feeding, developmental delay, or cardiomyopathy, a significant portion of patients identified with biallelic ACAD8 variants are asymptomatic. frontiersin.orgfrontiersin.org Attempts to correlate the severity of the clinical presentation with specific genotypes, C4-acylcarnitine levels, or in silico predictions of mutation severity have not found significant differences between symptomatic and asymptomatic groups. nih.govnih.gov This lack of a clear genotype-phenotype correlation suggests that other factors, such as environmental triggers, metabolic stress, or the influence of modifier genes, likely play a crucial role in the clinical expression of these disorders. frontiersin.org

Genetic Epidemiology Studies Involving Butyrylcarnitine

Genetic epidemiology studies have been instrumental in elucidating the genetic architecture of butyrylcarnitine metabolism. These investigations, primarily through genome-wide association studies (GWAS) and newborn screening programs, have identified several key genes and specific genetic variants that influence circulating levels of butyrylcarnitine.

One of the most consistently implicated genes in the metabolism of butyrylcarnitine is ACADS (Acyl-CoA Dehydrogenase Short-Chain). This gene encodes the short-chain acyl-CoA dehydrogenase enzyme, which plays a crucial role in the beta-oxidation of fatty acids. researchgate.netresearchgate.net Variations in the ACADS gene can lead to a deficiency in this enzyme, resulting in the accumulation of butyrylcarnitine. researchgate.netnih.gov Newborn screening programs have frequently identified infants with elevated levels of butyrylcarnitine (referred to as C4-carnitine) who were subsequently found to have mutations in the ACADS gene. researchgate.netduke.edu While some individuals with ACADS variants remain asymptomatic, others may present with clinical symptoms, particularly during periods of metabolic stress. nih.govduke.edu

Another significant gene identified in relation to butyrylcarnitine levels is ACAD8, which encodes isobutyryl-CoA dehydrogenase. nih.govfrontiersin.orgresearchgate.net Although primarily involved in the metabolism of the amino acid valine, defects in ACAD8 can also lead to an increase in C4-carnitine, as isobutyrylcarnitine is an isomer of butyrylcarnitine and they are often not distinguished in routine newborn screening. researchgate.netfrontiersin.org Genetic studies in newborns with elevated C4-carnitine have revealed biallelic and monoallelic variations in both ACAD8 and ACADS genes, highlighting the genetic heterogeneity underlying this biochemical phenotype. nih.govresearchgate.net Research has shown that neonates with biallelic variations in these genes tend to have significantly higher levels of C4-carnitine compared to those with monoallelic variations. nih.gov

Genome-wide association studies in broader populations have further solidified the role of these genes and identified specific single nucleotide polymorphisms (SNPs) associated with butyrylcarnitine levels. For instance, a large GWAS meta-analysis identified variants in the ACADS gene that are strongly associated with butyrylcarnitine concentrations. researchgate.net These studies provide valuable insights into the genetic factors that contribute to inter-individual variation in butyrylcarnitine levels within the general population.

More recently, Mendelian randomization (MR) studies have utilized genetic variants as instrumental variables to investigate the causal role of butyrylcarnitine in disease. nih.gov One such study found a potential causal association between genetically predicted higher levels of butyrylcarnitine and an increased risk of head and neck cancer. nih.gov This approach, which is less susceptible to confounding than traditional observational studies, suggests that butyrylcarnitine may not just be a biomarker but could also be involved in the pathogenesis of certain diseases. nih.gov

The findings from these genetic epidemiology studies are summarized in the tables below, providing an overview of the key genes and variants associated with butyrylcarnitine levels and their observed effects.

GeneStudy TypeKey FindingsReference
ACADSNewborn ScreeningBiallelic and monoallelic variations are a primary cause of elevated C4-carnitine in newborns. nih.govresearchgate.net
ACADSNewborn ScreeningPutatively inactivating mutations in both alleles are associated with classic SCAD deficiency and highly elevated C4-carnitine. duke.edu
ACADSGenetic AssociationSix SNPs (rs2066938, rs3916, rs3794215, rs555404, rs558314, rs1799958) were associated with neonatal C4 levels. researchgate.net
ACAD8Newborn ScreeningBiallelic and monoallelic variations contribute to elevated C4-carnitine levels in neonates. nih.govresearchgate.net
ACAD8Newborn ScreeningHomozygous or compound heterozygous mutations can cause Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) with increased C4-carnitine. frontiersin.org
MultipleMendelian RandomizationGenetically predicted higher levels of butyrylcarnitine were positively associated with an increased risk of head and neck cancer. nih.gov
SNPGeneReported Association with Butyrylcarnitinep-valueStudy Population
rs2066938 (G allele)ACADSAssociated with significantly higher levels of C4-carnitine.1.5 x 10-29Newborns
rs12440281TPM1Associated with butyrylcarnitine and butyrylcarnitine / propionylcarnitine ratio.6.986 x 10-14Adults (LIFE-Heart cohort)
rs7162825TPM1Associated with butyrylcarnitine and butyrylcarnitine / propionylcarnitine ratio.Not specifiedAdults (LIFE-Heart cohort)
rs12442826TPM1Associated with butyrylcarnitine and butyrylcarnitine / propionylcarnitine ratio.Not specifiedAdults (LIFE-Heart cohort)
rs7183733TPM1Associated with butyrylcarnitine and butyrylcarnitine / propionylcarnitine ratio.Not specifiedAdults (LIFE-Heart cohort)

Analytical Methodologies and Research Tools for Butyrylcarnitine

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) is the definitive technology for the analysis of acylcarnitines due to its high sensitivity and specificity. Tandem mass spectrometry (MS/MS) is particularly powerful, as it allows for the selection of a specific precursor ion (the molecular ion of the analyte) and the detection of a specific product ion generated through fragmentation, a process that significantly reduces chemical noise and enhances analytical confidence.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a robust and widely used method for the quantification of butyrylcarnitine. This technique combines the physical separation capabilities of HPLC with the sensitive and specific detection of MS/MS. The primary advantage of incorporating HPLC is its ability to separate butyrylcarnitine from its structural isomers, such as isobutyrylcarnitine (B1203888), before detection. cnr.it This separation is critical because these isomers produce identical signals in the mass spectrometer and cannot be distinguished by MS/MS alone. cnr.it

In a typical HPLC-MS/MS workflow, the sample is first subjected to a preparation process, which may include solid-phase extraction and derivatization. nih.gov The extract is then injected into an HPLC system, often using a reversed-phase column (e.g., C8 or C18) to separate the analytes based on their hydrophobicity. nih.govresearchgate.net A volatile ion-pairing reagent, such as heptafluorobutyric acid (HFBA), is sometimes added to the mobile phase to improve the retention and chromatographic peak shape of the polar carnitine compounds. nih.govnih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged analyte molecules in the gas phase. nih.gov The mass spectrometer is then operated in a specific mode, such as Selected Reaction Monitoring (SRM), to quantify the target analyte.

Table 1: Example HPLC-MS/MS Parameters for Acylcarnitine Analysis

ParameterConditionReference
Column Reversed-phase C8 or C18 nih.govresearchgate.net
Mobile Phase A 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water researchgate.net
Mobile Phase B 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile (B52724) researchgate.net
Ionization Mode Positive Electrospray Ionization (ESI+) researchgate.net
Detection Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents an advancement over conventional HPLC-MS/MS. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for operation at higher pressures. This results in significantly improved chromatographic resolution, higher speed, and increased sensitivity compared to traditional HPLC.

For butyrylcarnitine analysis, the enhanced resolution of UPLC is particularly advantageous for resolving the critical C4 isomers (butyrylcarnitine and isobutyrylcarnitine) and other isobaric compounds that can interfere with accurate quantification. nih.govnih.gov A method for quantifying butyrylcarnitine, isobutyrylcarnitine, and glutarylcarnitine in urine utilizes UPLC to resolve these isomers and isobars, followed by MS/MS detection using multiple-reaction monitoring (MRM). nih.govnih.gov This approach is crucial for the differential diagnosis of conditions like Short-chain acyl-CoA dehydrogenase (SCAD) deficiency, which is characterized by elevated butyrylcarnitine. The shorter analysis times offered by UPLC also increase sample throughput, a significant benefit in clinical and research settings.

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) is a high-throughput technique widely adopted for newborn screening programs to profile amino acids and acylcarnitines, including butyrylcarnitine. nih.gov Unlike HPLC or UPLC, FIA-MS/MS involves the direct injection of a prepared sample extract into the mass spectrometer's ion source without prior chromatographic separation. nih.govnih.gov This lack of a separation step allows for very rapid analysis times, often on the order of 1-2 minutes per sample. nih.gov

While its high throughput is a major advantage, the primary limitation of FIA-MS/MS is its inability to distinguish between isomeric and isobaric compounds. nih.govnih.gov For instance, the signal for C4-carnitine in an FIA-MS/MS analysis represents the combined concentration of both butyrylcarnitine and isobutyrylcarnitine. Therefore, an elevated C4-carnitine result from a first-tier FIA-MS/MS screen requires a second-tier test, typically using LC-MS/MS, to chromatographically separate and individually quantify the isomers to reach a specific diagnosis. nih.gov

Nanoelectrospray Ionization Mass Spectrometry

Nanoelectrospray ionization (nano-ESI) is a variation of the standard ESI technique that operates at much lower flow rates, typically in the nanoliter-per-minute range. The primary benefits of nano-ESI are its increased ionization efficiency and reduced ion suppression, which can lead to enhanced sensitivity, especially for samples that are limited in volume or concentration. When coupled with nanoflow liquid chromatography (nanoLC), it becomes a powerful tool for analyzing complex biological samples.

In the context of metabolomics and acylcarnitine profiling, nano-ESI can be advantageous for detecting low-abundance species. However, studies comparing nano-ESI with higher-flow ESI sources for complex sample analysis have shown mixed results. While nano-ESI can reduce the formation of salt adducts, it may also be more susceptible to ion suppression, potentially leading to the loss of some molecules in the analysis. researchgate.net For acylcarnitine analysis, which often deals with complex matrices like plasma or urine, the trade-offs between improved sensitivity for some analytes and potential ion suppression for others must be carefully considered. The technique is particularly well-suited for research applications where sample material is scarce and the highest possible sensitivity is required.

Selected Reaction Monitoring (SRM) Techniques

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is not a standalone analytical instrument but rather a highly specific and sensitive scan mode used on tandem mass spectrometers, most commonly triple quadrupole instruments. It is the gold standard for targeted quantification in mass spectrometry and is integral to the HPLC-MS/MS and UPLC-MS/MS methods described above for butyrylcarnitine analysis. nih.govnih.gov

In an SRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion, which for butyrylcarnitine corresponds to its mass-to-charge ratio (m/z). This isolated ion is then passed to the second quadrupole (Q2), which functions as a collision cell where the ion is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to detect only a specific, pre-defined fragment ion (product ion) that is characteristic of the precursor. For acylcarnitines, a common fragmentation pattern involves the neutral loss of the acyl group and the detection of a prominent product ion at m/z 85. researchgate.net

This two-stage mass filtering (precursor ion in Q1 and product ion in Q3) creates a highly specific "transition" (precursor m/z → product m/z) that provides excellent selectivity and minimizes interference from other compounds in the matrix. By monitoring one or more of these specific transitions for butyrylcarnitine, along with transitions for an isotopically labeled internal standard, precise and accurate quantification can be achieved. nih.gov

Table 2: Example SRM Transitions for Butyrylcarnitine Analysis (as Butyl Esters)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Butyrylcarnitine (C4)28885 endocrine-abstracts.org
d3-Butyrylcarnitine (Internal Standard)29185 researchgate.net

Note: The precursor m/z value reflects the mass of the butylated derivative, a common sample preparation step. endocrine-abstracts.org

Sample Preparation Techniques for Butyrylcarnitine Analysis

Proper sample preparation is a critical step that precedes mass spectrometric analysis. The primary goals are to extract the analytes of interest from the biological matrix (e.g., plasma, urine, dried blood spots), remove interfering substances like proteins and salts, and concentrate the sample to improve detection limits.

Common initial steps for liquid samples like plasma or urine include protein precipitation, often achieved by adding an organic solvent such as methanol (B129727) or acetonitrile. researchgate.net For urine samples, a simple dilution followed by centrifugation and filtration may be sufficient. sciex.com

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating acylcarnitines from biological fluids. Cation-exchange SPE is particularly effective, as the permanently positive charge on the quaternary amine of the carnitine molecule allows it to bind strongly to the negatively charged sorbent (e.g., propylsulfonic acid groups). nih.govmdpi.com Interfering substances can be washed away, and the acylcarnitines can then be eluted with a suitable solvent.

Derivatization: To improve their chromatographic behavior and ionization efficiency in the mass spectrometer, acylcarnitines are often chemically modified through derivatization. A common method is esterification to form butyl esters, which is typically achieved by heating the sample with butanolic HCl or n-butanol containing acetyl chloride. researchgate.netnih.gov This process converts the polar carboxylic acid group into a less polar butyl ester, which improves performance in reversed-phase chromatography and can enhance ionization efficiency. researchgate.net Another derivatization agent used is pentafluorophenacyl trifluoromethanesulfonate (B1224126). However, some methods are designed to analyze underivatized acylcarnitines, which simplifies the sample preparation workflow.

Extraction from Dried Blood Spots (DBS): For newborn screening, samples are collected as dried blood spots on filter paper. A small disk is typically punched from the spot and the acylcarnitines are extracted using a solvent, often methanol, that contains isotopically labeled internal standards. The extract can then be derivatized and analyzed, usually by FIA-MS/MS or LC-MS/MS.

Dried Blood Spot (DBS) Analysis

Dried blood spot (DBS) analysis is a cornerstone of newborn screening programs worldwide for the detection of inborn errors of metabolism. sigmaaldrich.comsigmaaldrich.comnih.gov This minimally invasive technique involves collecting a small amount of blood from a heel prick onto filter paper. sigmaaldrich.com The use of DBS samples simplifies collection, transportation, and storage, making large-scale screening feasible. nih.govrestek.com

Tandem mass spectrometry (MS/MS) is the primary technology used to analyze acylcarnitine profiles from DBS samples due to its high sensitivity, specificity, and multiplexing capabilities. sigmaaldrich.comsigmaaldrich.com Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is a widely adopted high-throughput method for the initial tier of testing, allowing for the simultaneous quantification of numerous acylcarnitines, including butyrylcarnitine (C4). sigmaaldrich.comsigmaaldrich.com

In the context of newborn screening, an elevated level of butyrylcarnitine in a DBS sample is a primary biomarker for several metabolic disorders, such as short-chain acyl-CoA dehydrogenase deficiency (SCADD) and isobutyryl-CoA dehydrogenase deficiency (IBDD). nih.govnih.govresearchgate.net However, elevated C4 can lead to a significant number of false positives, causing unnecessary stress for families and additional analytical costs. nih.govnih.gov To address this, research has focused on developing second-tier tests and utilizing ratios of different acylcarnitines to improve the positive predictive value and help differentiate between disorders that share C4 as a primary marker. nih.govnih.gov For instance, specific ratios such as C4/C0 (free carnitine), C4/C5, and C4/C8 have been identified as robust secondary markers. nih.govnih.gov

It is also important to note that the stability of acylcarnitines in stored DBS samples can be a concern for retrospective analyses. Studies have shown that the concentrations of several acylcarnitine species, including butyrylcarnitine, can decrease over time when stored at room temperature, which could affect the interpretation of results. mdpi.com

Trifluoroacetic Acid-Doped Extraction

Conventional methods for extracting acylcarnitines from biological samples can be time-consuming, often involving steps like heating, centrifugation, and nitrogen blowing that can take over an hour. nih.govsemanticscholar.org A novel and rapid extraction method has been developed using a solvent doped with a small amount of trifluoroacetic acid (TFA). nih.govsemanticscholar.org This TFA-doped extraction technique significantly simplifies the sample preparation process.

This method has been shown to quantify 21 different acylcarnitines from both serum and dried blood spot samples in as little as seven minutes. nih.govsemanticscholar.org The addition of TFA to the extraction solvent promotes the coprecipitation of proteins and inorganic salts. nih.govacs.org This efficient removal of interfering substances from the matrix leads to a substantial enhancement in sensitivity—nearly one to two orders of magnitude—when coupled with nanoelectrospray ionization mass spectrometry, compared to conventional techniques. nih.govsemanticscholar.org The rapid and sensitive nature of TFA-doped extraction presents considerable potential for high-throughput clinical screening of inherited metabolic diseases. nih.govsemanticscholar.org

Derivatized vs. Nonderivatized Methods

The analysis of butyrylcarnitine and other acylcarnitines can be performed using either derivatized or nonderivatized methods, with the choice often depending on the specific requirements of the assay, such as the need for throughput versus detailed isomeric separation. restek.comnih.gov

Derivatized Methods: Derivatization is a chemical modification process used to enhance the analytical properties of compounds. For acylcarnitines, a common approach is esterification to their corresponding butyl esters using butanolic hydrochloric acid (HCl). nih.govnih.govspringernature.comnih.gov This process offers several advantages:

Improved Sensitivity: Butylation can increase the ionization efficiency of acylcarnitines in mass spectrometry, leading to better detection limits. nih.gov

Chromatographic Separation: Derivatization is crucial when using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate isomers and isobars. For example, butyrylcarnitine (C4) is isomeric with isobutyrylcarnitine. nih.govspringernature.com While they are indistinguishable by flow injection MS/MS alone, derivatization followed by UPLC-MS/MS allows for their chromatographic resolution, which is essential for the differential diagnosis of SCAD deficiency (elevated butyrylcarnitine) and IBD deficiency (elevated isobutyrylcarnitine). nih.govspringernature.comnih.gov

Discrimination of Isobaric Compounds: Derivatization can help distinguish between isobaric compounds (molecules with the same nominal mass but different structures), such as hydroxybutyrylcarnitine and malonylcarnitine, by creating different mass shifts in their butylated forms. nih.gov

Nonderivatized Methods: Methods that analyze acylcarnitines without derivatization are also widely used, particularly for high-throughput screening. restek.comnih.gov

Speed and Simplicity: Omitting the derivatization step simplifies sample preparation, making the workflow faster and more suitable for newborn screening where a large number of samples are processed daily. restek.com

Flow Injection Analysis (FIA)-MS/MS: This is the most common nonderivatized approach. It involves the direct infusion of the sample extract into the mass spectrometer. sigmaaldrich.comnih.govspringernature.com While it is very rapid, its main limitation is the inability to separate isomeric compounds. nih.govspringernature.com

The table below summarizes the key differences between these two approaches.

FeatureDerivatized MethodsNonderivatized Methods
Primary Technique LC-MS/MS, UPLC-MS/MSFlow Injection Analysis (FIA)-MS/MS
Sample Preparation More complex; includes esterification stepSimpler and faster; direct extraction
Throughput LowerHigher
Isomer Separation Yes (e.g., butyrylcarnitine vs. isobutyrylcarnitine)No
Application Confirmatory testing, differential diagnosis, researchHigh-throughput screening (e.g., newborn screening)

Solid-Phase Extraction Methodologies

Solid-phase extraction (SPE) is a sample preparation technique used to isolate and concentrate analytes from complex matrices like plasma and urine. sonar.chnih.gov This methodology enhances the quality of the analysis by removing interfering substances, thereby improving the accuracy and sensitivity of detection.

One approach for analyzing carnitine and various acylcarnitines in plasma utilizes online SPE coupled with high-performance liquid chromatography and tandem mass spectrometry (HPLC-MS/MS). sonar.ch In this automated setup, plasma samples, after protein removal, are loaded onto a trapping column (the SPE phase). The analytes of interest are retained on this column while salts and other interferences are washed away. The retained carnitines are then eluted directly onto an analytical column for separation and subsequent detection by MS/MS. This online method is rapid, with an analysis time of around eight minutes, and requires only a small sample volume. sonar.ch

In metabolomics studies aiming for a comprehensive profile of acylcarnitines in urine, SPE has been used for the selective extraction of these compounds. nih.gov This targeted extraction helps in concentrating the acylcarnitines, including less abundant species, allowing for the identification of a large number of unique acylcarnitines in a single sample. nih.gov

Application in Metabolomics Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, provides a functional readout of the physiological state. Butyrylcarnitine and other acylcarnitines are key metabolites in this field, as their concentrations reflect the activity of crucial metabolic pathways, particularly fatty acid and amino acid metabolism. nih.govnih.gov

Targeted Metabolomics for Biomarker Identification

Targeted metabolomics focuses on the measurement of a defined group of metabolites, making it a powerful tool for biomarker discovery and validation. The analysis of acylcarnitine profiles, including butyrylcarnitine, is a classic example of a targeted metabolomics approach that is central to the diagnosis of inborn errors of metabolism. nih.govscienceopen.com

In clinical chemistry, targeted methods are used to accurately quantify butyrylcarnitine and related compounds to diagnose conditions like SCAD deficiency. nih.gov Beyond rare genetic disorders, targeted analysis has identified acylcarnitines as potential biomarkers for more common and complex diseases. For example, alterations in the levels of specific acylcarnitines have been associated with metabolic syndrome, a condition characterized by a cluster of abnormalities including obesity, insulin resistance, and hypertension. scienceopen.com

Furthermore, targeted metabolomics has been employed in cancer research. Studies have suggested an association between higher levels of certain acylcarnitines and the risk of developing breast cancer. researchgate.net A Mendelian randomization study identified butyrylcarnitine as having a potential causal association with an increased risk of head and neck cancer. researchgate.netnih.gov Subsequent in vitro experiments showed that butyrylcarnitine could promote the proliferation and migration of head and neck cancer cells. researchgate.netnih.gov

The table below provides examples of research findings where targeted analysis of butyrylcarnitine was significant.

Disease AreaResearch Finding
Inborn Errors of Metabolism Elevated butyrylcarnitine is a primary marker for SCAD deficiency.
Head and Neck Cancer Genetically predicted higher levels of butyrylcarnitine were causally linked to an increased risk of HNC. nih.gov
Breast Cancer Studies suggest an association between higher levels of short-chain acylcarnitines and breast cancer risk. researchgate.net

Untargeted Metabolomics for Pathway Discovery

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to provide a comprehensive snapshot of the metabolome. nih.govmdpi.com This exploratory approach is particularly useful for discovering novel biomarkers and generating new hypotheses about metabolic pathway dysregulation in disease.

In the context of butyrylcarnitine, untargeted metabolomics can reveal broader metabolic disturbances that occur alongside the accumulation of specific acylcarnitines. For example, in studies of medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an untargeted analysis of dried blood spots identified widespread metabolic alterations beyond the expected acylcarnitine signature. mdpi.com It revealed significant changes in amino acid pathways (phenylalanine, tyrosine, and tryptophan biosynthesis) and markers of oxidative stress, such as glutathione. mdpi.com

Untargeted approaches have also been used to investigate the mechanisms of action of therapeutic compounds. In a study on breast cancer cells treated with resveratrol, an untargeted metabolomics analysis revealed that acylcarnitines, including butyrylcarnitine, were major metabolic targets of the compound. nih.gov This suggests that resveratrol may exert its anticancer effects in part by altering fatty acid metabolism. nih.gov These findings open new avenues for understanding disease pathophysiology and identifying novel points for therapeutic intervention. mdpi.com

Use of Stable Isotope-Labeled Butyrylcarnitine in Metabolic Tracing Studies

Stable isotope labeling is a powerful technique used in metabolomics to trace the metabolic fate of compounds within biological systems. monash.eduresearchgate.net This approach involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H). nih.gov These labeled compounds are biochemically similar to their natural counterparts and can be administered to cells, tissues, or whole organisms to track their path through metabolic networks. researchgate.netnih.gov Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then distinguish between the labeled and unlabeled metabolites, providing detailed information about pathway activity, metabolic fluxes, and the interconnectedness of metabolic processes. monash.edunih.gov

In the context of butyrylcarnitine research, stable isotope tracing offers a precise method for quantifying metabolic pathway fluxes that cannot be determined by measuring steady-state metabolite concentrations alone. monash.eduresearchgate.net For instance, studies have utilized stable isotope-labeled precursors to investigate disorders of fatty acid and amino acid metabolism where butyrylcarnitine is a key biomarker.

A specific application involves the use of fibroblasts from infants with suspected short-chain acyl-CoA dehydrogenase (SCAD) deficiency. In these diagnostic studies, cells are incubated with [U-¹³C]palmitic acid and an excess of L-carnitine. The subsequent detection of markedly elevated [U-¹³C]butyrylcarnitine in the culture medium confirms the diagnosis of classic SCAD deficiency. researchgate.net This method directly traces the metabolic block, showing the accumulation of the labeled short-chain acylcarnitine due to the enzyme defect.

Methodologically similar studies using other labeled carnitines demonstrate the utility of this approach. For example, deuterium-labeled carnitine (d3-carnitine) has been injected into mice to trace its uptake into skeletal muscle and its subsequent conversion to d3-acetylcarnitine, especially during muscle contraction. nih.gov This type of tracer study allows researchers to observe the dynamics of carnitine transport and acylation in real-time within a living organism, a principle that is directly applicable to studying the dynamics of butyrylcarnitine. nih.gov

In Vitro and In Vivo Model Systems in Butyrylcarnitine Research

Cell Line Models (e.g., 293T cells, HN30 cells)

Cell line models are indispensable tools for investigating the cellular and molecular functions of metabolites like butyrylcarnitine. They provide controlled, reproducible systems for studying specific metabolic pathways and cellular responses.

293T cells , a derivative of Human Embryonic Kidney (HEK) 293 cells, are widely used in metabolic research due to their ease of culture and high transfection efficiency. In the field of carnitine metabolism, HEK293 cells have been instrumental in studying the function of carnitine transporters and enzymes. For example, these cells have been used to overexpress the organic cation transporter novel 2 (OCTN2), a key transporter for carnitine, to investigate how factors like plasma membrane cholesterol affect its transport activity. nih.gov Researchers have also used HEK293 cells to characterize the transport kinetics of various acylcarnitines and to identify inhibitors of γ-butyrobetaine hydroxylase (BBOX), the enzyme that catalyzes the final step in carnitine biosynthesis. frontiersin.orgresearchgate.net While not always directly focused on butyrylcarnitine's metabolic effects, these studies establish 293T/HEK293 cells as a robust platform for dissecting the fundamental mechanisms of carnitine homeostasis that govern butyrylcarnitine levels.

HN30 cells , a human head and neck cancer (HNC) cell line, have been specifically used to investigate the role of butyrylcarnitine in cancer progression. nih.gov In one study, Mendelian randomization identified butyrylcarnitine as a metabolite potentially causally associated with an increased risk of HNC. nih.govresearchgate.net To validate this genetic finding, HN30 cells were treated with butyrylcarnitine, which was found to promote their proliferation, migration, and invasion. nih.govresearchgate.netresearchgate.net Experiments showed that butyrylcarnitine treatment led to a dose-dependent increase in cell proliferation, with an optimal concentration identified for promoting cell growth. researchgate.net

Table 1: Effects of Butyrylcarnitine on HN30 Cell Functions

Cellular AssayObservation with Butyrylcarnitine TreatmentSignificance Level
Cell Proliferation (CCK-8) Dose-dependent increase in proliferation (up to 100 µM)P < 0.01
Colony Formation Significant promotion of cell proliferationP < 0.05
Wound Healing Enhanced ability to close wound gap at 8 and 16 hoursP < 0.001
Cell Migration (Transwell) Significantly increased migratory capacityP < 0.05
Cell Invasion (Transwell) Enhanced invasive potentialP < 0.01

This table summarizes findings from studies where HN30 cells were treated with butyrylcarnitine to assess its impact on cancer-related cellular processes. researchgate.net

Animal Models (e.g., Mouse models, Zebrafish models)

Animal models are crucial for studying the systemic effects of butyrylcarnitine and its role in complex physiological and pathological processes, which cannot be fully recapitulated in vitro.

Mouse models have been particularly valuable for research into inherited metabolic disorders where acylcarnitine profiles, including butyrylcarnitine, are disrupted. The long-chain acyl-CoA dehydrogenase-deficient (LCAD⁻/⁻) mouse is a model for fatty acid oxidation disorders. nih.govresearchgate.net Studies in these mice have characterized acylcarnitine profiles in various tissues, providing insight into how carnitine metabolism is altered by specific enzyme deficiencies. nih.gov Similarly, the peroxisome proliferator-activated receptor-alpha knockout (PPARα⁻/⁻) mouse model has been used to investigate the consequences of impaired fat catabolism. nih.gov These mice show a significant accumulation of long-chain acylcarnitines and a reduction in short-chain species like butyrylcarnitine in plasma and tissues during fasting, highlighting the role of PPARα in regulating carnitine homeostasis. nih.gov

Zebrafish (Danio rerio) models offer advantages such as rapid development, genetic tractability, and suitability for high-throughput screening. mdpi.com In the context of carnitine metabolism, zebrafish have been used to model carnitine palmitoyltransferase 2 (CPT2) deficiency, a disorder of fatty acid oxidation. mdpi.com Knockdown of CPT2 in zebrafish led to abnormal development and disrupted brain function, demonstrating the importance of this pathway. mdpi.com Another study established a low-carnitine zebrafish model by treating the fish with an inhibitor of carnitine synthesis. nih.gov This model resulted in decreased fatty acid oxidation, lipid accumulation in the liver, and altered glucose and protein metabolism, providing a systemic view of the consequences of impaired carnitine availability. nih.gov Zebrafish have also been used to assess the effects of L-carnitine supplementation in mitigating muscle damage, a research area relevant to understanding the broader roles of the carnitine pool, which includes butyrylcarnitine. nih.govmdpi.comresearchgate.net

Organoid Models (e.g., Enteroid models)

Organoid models, particularly intestinal enteroids, are three-dimensional cell cultures derived from stem cells that self-organize to mimic the structure and function of the native organ. mdpi.com Human intestinal enteroids are a physiologically relevant model for studying nutrient absorption, transport, and metabolism in the gut epithelium. nih.govnih.gov

While direct studies on butyrylcarnitine in enteroids are not extensively documented, research on related compounds demonstrates their potential. Enteroids have been used to study the effects of short-chain fatty acids (SCFAs) like butyrate (B1204436), a precursor for butyryl-CoA which can be converted to butyrylcarnitine. nih.gov These studies have shown that butyrate influences the differentiation of various intestinal epithelial cell lineages and enhances barrier function, as measured by transepithelial electrical resistance (TEER). mdpi.comnih.govresearchgate.net

Furthermore, human enteroids have been validated as a superior model for investigating drug and nutrient transporters, including those relevant to carnitine uptake. nih.govthemoonlight.io For example, they have been used to study the function of peptide transporters that handle peptide-like molecules, a characteristic shared by carnitine and its derivatives. nih.gov Given that the gut is a site of absorption and metabolism for many nutrients, enteroid models represent a promising and highly relevant platform for future research into the intestinal transport, metabolism, and local effects of butyrylcarnitine.

Therapeutic and Clinical Translational Research Directions

Butyrylcarnitine as a Potential Prodrug in Inflammatory Conditions

Butyrylcarnitine is being investigated as a potential prodrug for delivering butyrate (B1204436), a short-chain fatty acid with known anti-inflammatory properties, particularly in the context of inflammatory bowel disease (IBD). Butyrate is a primary energy source for colonocytes and has been shown to suppress gut inflammation. nih.gov The challenge has been the effective delivery of butyrate to the colon. Butyrylcarnitine, as a butyrate ester of carnitine, presents a promising solution as it can supply both butyrate and carnitine upon hydrolysis. nih.gov

Research has demonstrated that butyrylcarnitine can be transported by the amino acid transporter ATB0,+ and the carnitine transporter OCTN2. nih.govnih.gov The expression of ATB0,+ is significantly increased in the colon during inflammation, which could allow for targeted delivery of butyrylcarnitine to inflamed intestinal epithelial cells. nih.gov This transporter functions as a low-affinity, high-capacity system for butyrylcarnitine, which would enable the delivery of sufficient quantities of butyrate and carnitine. nih.gov Conversely, OCTN2 is a high-affinity, low-capacity transporter. nih.gov The dual transport mechanism offers a robust system for cellular uptake. The potential therapeutic strategy is based on the upregulation of ATB0,+ in inflamed tissues, creating a more effective delivery route for the anti-inflammatory agent precisely where it is needed. nih.gov

Butyrate itself has multiple anti-inflammatory effects, including the reduction of pro-inflammatory cytokine production and the suppression of cyclooxygenase-2 activation. nih.gov Furthermore, it serves as a ligand for G-protein-coupled receptors like GPR41 and GPR43, which are present on immune cells and may contribute to its immunosuppressive functions in the gut. nih.gov

Targeted Metabolic Strategies for Disease Management

Recent research has implicated butyrylcarnitine in the pathology of certain cancers, suggesting that targeting its metabolic pathway could be a viable strategy for disease management. A Mendelian randomization study identified a potential causal association between elevated levels of butyrylcarnitine and an increased risk of head and neck cancer (HNC). nih.gov Genetically predicted higher levels of butyrylcarnitine were linked to a significantly increased risk of HNC. nih.gov

These findings suggest that butyrylcarnitine may not only serve as a biomarker but also be actively involved in the progression of the disease. In vitro experiments have shown that butyrylcarnitine can promote the proliferation, migration, and invasion of HNC cells. nih.gov This highlights the potential of developing targeted metabolic strategies aimed at modulating butyrylcarnitine levels or its downstream effects as a novel approach to HNC prevention and treatment. nih.gov Further investigation into the precise biological mechanisms is necessary to fully elucidate its role and develop effective therapeutic interventions. nih.gov

Development of Clinical Diagnostic and Prognostic Tools

Butyrylcarnitine is a key biomarker in newborn screening for several inherited metabolic disorders. nih.govresearchgate.net Its measurement is crucial for the early detection of conditions that can have serious health consequences if left untreated.

Elevated levels of butyrylcarnitine (C4) in dried blood spots are a primary marker for Short-chain acyl-CoA dehydrogenase deficiency (SCADD) and Isobutyryl-CoA dehydrogenase deficiency (IBDD). nih.govresearchgate.netduke.edu However, a significant challenge in newborn screening programs is the high rate of false positives associated with C4 elevation, which can cause considerable stress to families and lead to unnecessary further testing. nih.govresearchgate.net

To address this, research has focused on refining screening algorithms by incorporating ratios of butyrylcarnitine to other acylcarnitines. nih.govresearchgate.net This approach aims to improve the specificity of the screening test. A study involving 121 newborns with elevated C4 levels identified seven new biomarker ratios that were robust in discriminating between true positives and false positives. nih.govresearchgate.net

Biomarker RatioPurpose in Newborn Screening
C4/C0Discriminating between false positives and IBDD patients. nih.govresearchgate.net
C4/C5Discriminating between false positives and both SCADD and IBDD patients. nih.gov
C4/C5DC/C6OHDistinguishing IBDD patients from false positives. nih.govresearchgate.net
C4/C6Differentiating SCADD patients from false positives. nih.gov
C4/C8Discriminating between false positives and IBDD patients. nih.govresearchgate.net
C4/C14:1Distinguishing IBDD patients from false positives. nih.govresearchgate.net
C4/C16:1Discriminating between false positives and IBDD patients. nih.govresearchgate.net

The implementation of these new ratios has been shown to improve the positive predictive value and reduce the false positive rate of newborn screening for these disorders. nih.govresearchgate.net

A critical aspect of follow-up for an abnormal C4 newborn screen is the differential diagnosis between SCADD and IBDD. nih.govaruplab.com While both conditions result in elevated C4, the specific metabolic defect and clinical implications can differ. Tandem mass spectrometry, the standard method for newborn screening, does not typically separate the isomers butyrylcarnitine and isobutyrylcarnitine (B1203888). mdpi.comnih.gov

The use of specific butyrylcarnitine ratios has proven effective in distinguishing between these two conditions. nih.gov For instance, the ratios C4/C5 and C4/C6 were found to be statistically significant in discriminating between SCADD and IBDD patients. nih.gov Further diagnostic clarification can be achieved through second-tier tests, which may include the analysis of urine for specific metabolites like ethylmalonic acid for SCADD and isobutyrylglycine for IBDD. nih.gov Quantification of C4-acylcarnitine in plasma and urine, alongside urine ethylmalonic acid levels, can also help differentiate between the two disorders. nih.gov

ConditionPrimary MarkerKey Differentiating Markers/Ratios
Short-chain acyl-CoA dehydrogenase deficiency (SCADD)Elevated C4 (Butyrylcarnitine) nih.govresearchgate.netElevated Ethylmalonic acid in urine nih.gov; Specific C4 ratios (e.g., C4/C5, C4/C6) nih.gov
Isobutyryl-CoA dehydrogenase deficiency (IBDD)Elevated C4 (Isobutyrylcarnitine) nih.govresearchgate.netElevated Isobutyrylglycine in urine nih.gov; Specific C4 ratios (e.g., C4/C0, C4/C8) nih.govresearchgate.net

Pharmacokinetics and Pharmacodynamics of Butyrylcarnitine Analogs

The study of butyrylcarnitine analogs is an emerging area of research, with much of the current understanding extrapolated from studies on L-carnitine and other short-chain acylcarnitines like acetyl-L-carnitine (ALC) and propionyl-L-carnitine (PLC). researchgate.netnih.gov These compounds share structural similarities and are involved in related metabolic pathways.

The pharmacokinetics of orally administered L-carnitine show that it has a greater maximum plasma concentration and a longer half-life compared to ALC and PLC. researchgate.net This suggests that the length and composition of the acyl chain can significantly influence the absorption, distribution, metabolism, and excretion of carnitine esters. It is plausible that butyrylcarnitine would have its own distinct pharmacokinetic profile, which would need to be characterized in future studies.

The pharmacodynamics of carnitine analogs are closely tied to their role in mitochondrial function. researchgate.net They are involved in the transport of fatty acids into the mitochondria for beta-oxidation and in modulating the intramitochondrial acyl-CoA/CoA ratio. mdpi.comresearchgate.net The beneficial cardiovascular effects of ALC and PLC have been extensively studied, with clinical trials suggesting their potential in managing conditions such as peripheral arterial disease and heart failure. nih.gov These effects are attributed to their ability to improve energy metabolism in ischemic tissues. Given butyrate's known effects on cellular processes, butyrylcarnitine and its analogs could have unique pharmacodynamic properties, potentially influencing gene expression and cellular signaling in addition to their metabolic roles. Further research is required to fully understand the pharmacokinetic and pharmacodynamic profiles of butyrylcarnitine analogs and to explore their therapeutic potential.

Future Directions and Research Gaps

Elucidation of Precise Biological Mechanisms

While butyrylcarnitine is recognized as a fatty acid metabolite involved in energy metabolism, the precise details of its biological mechanisms are still being elucidated. Future research needs to focus on mapping the specific enzymatic pathways involved in its synthesis and degradation, beyond the general understanding of acylcarnitine metabolism. Investigating how changes in butyrylcarnitine levels directly impact cellular functions, signaling pathways, and organ-specific processes is crucial. For instance, recent research suggests a potential causal association between elevated butyrylcarnitine and increased risk of head and neck cancer (HNC), with in vitro experiments showing it promoted proliferation, migration, and invasion of HNC cells. nih.govx-mol.net However, the exact biological mechanisms underlying this observed association require further detailed study. nih.govx-mol.net Understanding these intricate mechanisms will provide a clearer picture of butyrylcarnitine's role in health and disease.

Longitudinal Studies on Butyrylcarnitine Variability

The variability of metabolite levels within and between individuals is influenced by a complex interplay of genetic, environmental, and lifestyle factors. medrxiv.orgmedrxiv.org While some studies have examined metabolite variability, including acylcarnitines, more extensive longitudinal studies are needed to understand the temporal dynamics of butyrylcarnitine levels. medrxiv.orgnih.gov Such studies, involving diverse populations and repeated measurements over extended periods, are essential to determine the impact of factors like age, diet, physical activity, and disease progression on butyrylcarnitine concentrations. medrxiv.orgmedrxiv.org Longitudinal data can reveal metabolic regulation patterns not apparent in cross-sectional studies and provide deeper insights into the dynamic interplay between genetic predispositions and environmental factors. medrxiv.orgmedrxiv.org

Validation of Butyrylcarnitine Biomarkers in Diverse Cohorts

Butyrylcarnitine has shown promise as a potential biomarker in certain conditions, such as residual feed intake in cattle and potentially in head and neck cancer and breast cancer. researchgate.netresearchgate.netnih.govmdpi.com However, the widespread application of butyrylcarnitine as a reliable biomarker necessitates rigorous validation in larger and more diverse human cohorts. researchgate.netmdpi.com Future research should focus on validating its sensitivity and specificity across different populations, ethnicities, and disease stages. This includes both case-control studies and prospective cohort studies to assess its predictive value for disease risk, diagnosis, prognosis, and treatment response. mdpi.com For example, while butyrylcarnitine was identified as a potential biomarker for residual feed intake in Angus bulls with high sensitivity and specificity, further validation in a larger, more diverse cohort of cattle is required. researchgate.netnih.gov Similarly, its association with increased risk in breast cancer needs further investigation to establish causal relationships, as previous studies were unable to do so due to their design. researchgate.net

Exploration of Interactions with Other Metabolic Regulators

Metabolic pathways are interconnected, and butyrylcarnitine likely interacts with other metabolic regulators, including enzymes, transporters, and signaling molecules. Future research should explore these interactions in detail to understand how butyrylcarnitine influences and is influenced by the broader metabolic network. This includes investigating its relationship with other acylcarnitines, fatty acids, amino acids, and glucose metabolism. Understanding these complex interactions can reveal novel insights into metabolic dysregulation in various diseases and identify potential targets for intervention. For instance, research has indicated a negative correlation between glycerophosphocholine and butyrylcarnitine, and positive correlations between glutamine and butyrylcarnitine, suggesting interplay between amino acid metabolism and acylcarnitine levels. mdpi.com

Potential for Novel Therapeutic Interventions

The emerging roles of butyrylcarnitine in various biological processes suggest its potential as a target for novel therapeutic interventions. If elevated levels are causally linked to disease, strategies to reduce butyrylcarnitine or modulate its effects could be explored. Conversely, if low levels are associated with adverse outcomes, supplementation or interventions to increase its levels might be beneficial. Research is needed to investigate the therapeutic potential of modulating butyrylcarnitine levels in specific diseases, such as cancer, where it has been implicated in cell proliferation and invasion. nih.govx-mol.netresearchgate.net Further studies are required to identify new drug targets involved in controlling acylcarnitine levels and to launch clinical trials to assess the efficacy and safety of such interventions. researchgate.net

Standardization of Acylcarnitine Nomenclature and Reporting in Metabolomics

The field of metabolomics faces challenges in standardizing the nomenclature and reporting of metabolites, including acylcarnitines. nih.govnih.govfrontiersin.orggithub.com The existence of various names and abbreviations for the same compound can hinder data comparison and integration across studies. nih.govnih.govgithub.com Future efforts should focus on developing and adopting standardized nomenclature and reporting guidelines for acylcarnitines in metabolomics studies. nih.govnih.govfrontiersin.org Initiatives like RefMet aim to provide a standardized reference nomenclature, which is crucial for facilitating data sharing, meta-analysis, and advancing the understanding of acylcarnitines like butyrylcarnitine. github.com Consistent reporting of analytical methods, including the separation of isomeric and isobaric species, is also essential for accurate interpretation of results. nih.govfrontiersin.orgiu.edu

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying butyrylcarnitine in biological samples, and how can their limitations be addressed?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying butyrylcarnitine. For example, Agilent MassHunter Profinder 10.0 software can extract its characteristic m/z 232.1547 ion from total ion chromatograms, with quantification via peak area . To address variability, include internal standards (e.g., deuterated analogs) and validate precision using repeated measurements across batches. Ensure sample preparation protocols (e.g., plasma extraction) are standardized to minimize matrix effects .

Q. How should experimental designs be structured to assess butyrylcarnitine's role in fatty acid oxidation pathways?

  • Methodological Answer : Use in vitro models (e.g., siRNA knockdown of ACADS in 293T cells) to directly link butyrylcarnitine accumulation to impaired short-chain acyl-CoA dehydrogenase (SCAD) activity . Pair this with in vivo longitudinal studies tracking plasma levels across genotypes (e.g., rs34673751) to capture genetic and environmental interactions . Include controls for confounding factors like diet and medication using matched cohorts or stratification .

Q. What evidence supports butyrylcarnitine as a biomarker for metabolic dysfunction in heart failure?

  • Methodological Answer : Cohort studies combining metabolomics and clinical outcomes (e.g., ejection fraction) have identified butyrylcarnitine as a prognostic marker. For validation, apply linear discriminant analysis to distinguish heart failure subtypes and cross-validate findings in independent cohorts . Correlate butyrylcarnitine with redox markers (e.g., glutathione disulfide) to mechanistically link lipid oxidation defects to oxidative stress .

Advanced Research Questions

Q. How can genetic variants (e.g., rs34673751) influence butyrylcarnitine levels, and how should such associations be validated?

  • Methodological Answer : Perform Mendelian randomization to establish causality between ACADS variants and butyrylcarnitine levels. Use meta-GWAS to confirm directionality of effects (e.g., A allele at rs34673751 increases butyrylcarnitine) . Validate via CRISPR/Cas9-edited cell lines or murine models to replicate genotype-phenotype relationships. Heterozygous models can clarify dose-dependent effects .

Q. What statistical approaches resolve contradictions in butyrylcarnitine data across studies (e.g., environmental vs. genetic effects)?

  • Methodological Answer : Apply mixed-effects models to partition variance into genetic (e.g., mQTLs), environmental (e.g., diet), and technical (e.g., batch effects) components . Use mediation analysis to test if butyrylcarnitine mediates associations between ACADS variants and clinical outcomes. For longitudinal data, employ trajectory analysis to identify subgroups with distinct metabolic profiles .

Q. How can longitudinal studies optimize sampling protocols to capture dynamic changes in butyrylcarnitine levels?

  • Methodological Answer : Design studies with repeated measures at critical time points (e.g., pre/post-intervention, disease progression stages). Use mixed-model repeated measures (MMRM) to account for intra-individual variability. For stability, standardize sample collection times and storage conditions (−80°C) to prevent metabolite degradation .

Q. What experimental strategies validate butyrylcarnitine's functional impact on cellular energy metabolism?

  • Methodological Answer : Combine isotopic tracing (e.g., ¹³C-labeled butyrate) with Seahorse assays to quantify butyrylcarnitine's contribution to ATP production. In ACADS-knockdown models, measure accumulation of short-chain acylcarnitines via targeted metabolomics and correlate with mitochondrial respiration deficits .

Methodological Notes for Replicability

  • Reporting Standards : Follow NIH guidelines for preclinical studies, including detailed descriptions of LC-MS parameters (e.g., column type, ionization mode) and statistical thresholds (e.g., FDR correction) .
  • Data Contradictions : Explicitly report cohort demographics (e.g., age, comorbidities) and preanalytical variables (e.g., fasting status) that may affect butyrylcarnitine levels .
  • Ethical Compliance : For human studies, document IRB approval and participant selection criteria (e.g., exclusion of lipid-lowering therapy users) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyryl-L-carnitine
Reactant of Route 2
Reactant of Route 2
Butyryl-L-carnitine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.